tert-Butyl (tert-butoxycarbonyl)oxycarbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl [(2-methylpropan-2-yl)oxycarbonylamino] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)14-7(12)11-16-8(13)15-10(4,5)6/h1-6H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOSGCWATIJZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20234067 | |
| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85006-25-3 | |
| Record name | N,O-Bis(tert-butoxycarbonyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85006-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085006253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl (((1,1-dimethylethoxy)carbonyl)oxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20234067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl [[(1,1-dimethylethoxy)carbonyl]oxy]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.295 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL (((1,1-DIMETHYLETHOXY)CARBONYL)OXY)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HX6G035C2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a key intermediate in organic synthesis. Also known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine or N,O-Di-Boc-hydroxylamine, this compound serves as a valuable reagent for the introduction of the Boc-protected hydroxylamine moiety. This document details a robust synthetic protocol, including reaction conditions and purification methods, and presents a thorough characterization of the compound through various analytical techniques. All quantitative data is summarized for clarity, and experimental procedures are described in detail to ensure reproducibility.
Introduction
This compound (C₁₀H₁₉NO₅) is a stable, crystalline solid widely utilized in synthetic organic chemistry.[1] Its primary application lies in its ability to act as a precursor to N-Boc-hydroxylamine, a versatile building block in the synthesis of hydroxamic acids, hydroxylamines, and other nitrogen-containing compounds of interest in medicinal chemistry and drug development.[2] The two tert-butoxycarbonyl (Boc) protecting groups enhance the compound's stability and handling, while allowing for selective deprotection under specific conditions.
Synthesis
The synthesis of this compound is achieved through the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol
The following protocol provides a detailed method for the synthesis of this compound:
Materials:
-
Hydroxylamine hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Water
-
Heptane
-
Methyl tert-butyl ether (MTBE)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve hydroxylamine hydrochloride (7.9 mol) in a solvent mixture of water (5.5 L) and a 5:1 mixture of heptane/MTBE (5.5 L).
-
Cool the resulting mixture to -5 °C.
-
In a separate flask, prepare a solution of di-tert-butyl dicarbonate (16.3 mol) and triethylamine (16.5 mol) in a 5:1 heptane/MTBE mixture (1.1 L) and pre-cool it to -5 °C.
-
Slowly add the di-tert-butyl dicarbonate solution to the hydroxylamine hydrochloride mixture dropwise over a period of at least 2 hours, maintaining the temperature at -5 °C.
-
After the addition is complete, separate the organic and aqueous layers.
-
Wash the organic layer twice with saturated aqueous ammonium chloride solution (2 L each) and then once with saturated aqueous sodium chloride solution (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily product.
-
Induce crystallization to form a white solid.
-
Stir the resulting solid with heptane (1 L) in an ice-water bath and then filter to collect the final product.
This procedure typically yields the target compound, N,O-diboc-hydroxylamine, as a white solid.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield | 73% | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 67-70 °C | [3] |
Characterization
The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the compound.
Caption: Workflow for NMR characterization.
¹H NMR (d6-DMSO): The proton NMR spectrum shows three distinct signals.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.7 | Broad single peak | 1H | N-H |
| 1.44 | Single peak | 9H | -C(CH₃)₃ |
| 1.40 | Single peak | 9H | -C(CH₃)₃ |
Further Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO₅ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| CAS Number | 85006-25-3 | [1] |
Applications in Drug Development
This compound is a key intermediate in the synthesis of various compounds with potential therapeutic applications. It is notably used in the preparation of:
-
Hydroxamic acids: A class of compounds known for their activity as histone deacetylase (HDAC) inhibitors, which are being investigated for cancer therapy.[2]
-
Hydroxylamines: These can be incorporated into various molecular scaffolds to modulate their biological activity.[2]
-
5-Lipoxygenase inhibitors: Such as in the synthesis of LY280810, which has been studied for its anti-inflammatory properties.[2]
Conclusion
This technical guide has detailed a reliable and high-yielding synthesis of this compound. The provided characterization data, particularly the ¹H NMR spectrum, confirms the structure of the product. The utility of this compound as a versatile intermediate in the synthesis of pharmaceutically relevant molecules underscores its importance for researchers and professionals in the field of drug development. Further detailed characterization using ¹³C NMR, IR, and mass spectrometry would be beneficial for a more complete analytical profile.
References
An In-depth Technical Guide to tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a versatile reagent in modern organic synthesis and drug discovery.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉NO₅ | [1][2] |
| Molecular Weight | 233.26 g/mol | [1][2] |
| Melting Point | 67-70 °C | [2] |
| Density | 1.080 g/cm³ | [1][2] |
| Appearance | White crystalline powder | [1][2] |
| Storage Temperature | -20°C | [1][2] |
Synthesis of this compound
A facile and safe synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base. This method provides a significant safety improvement over previously reported syntheses that utilized hazardous reagents.
Experimental Protocol:
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Dichloromethane, Dioxane, or Water)[3]
-
Apparatus for stirring and temperature control
Procedure:
-
To a solution or suspension of hydroxylamine hydrochloride in a suitable solvent, add slightly more than two equivalents of triethylamine.
-
Cool the mixture to a temperature between 10°C and 60°C.[3]
-
Slowly add two equivalents of di-tert-butyl dicarbonate to the reaction mixture over a period of 30 minutes to 6 hours.[3]
-
Maintain the reaction at the chosen temperature with continuous stirring.
-
Upon completion of the reaction, the N,O-bis-BOC-hydroxylamine product can be isolated.
-
The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield a colorless solid.[4]
-
The final purity of the product can be determined by gas chromatography.
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable reagent primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a cornerstone strategy in modern organic synthesis.[1] The Boc group is widely employed to temporarily block the reactivity of primary and secondary amines, allowing for selective chemical transformations at other positions within a molecule.[1][5]
Role as a Protecting Group
The Boc group's popularity stems from its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This orthogonality makes it an ideal protecting group in multi-step syntheses of complex molecules, including peptides and pharmaceutical intermediates.[5]
Utility in Drug Discovery and Development
In the realm of drug discovery, this compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5] Its ability to selectively protect amine functionalities is paramount in the construction of complex molecular architectures with desired biological activities.
While direct involvement in specific signaling pathways is not its primary role, its application is critical in the synthesis of molecules that do interact with such pathways. For instance, it is employed in the synthesis of intermediates for drugs targeting various biological pathways.[6] The stability and selective reactivity offered by the Boc group, introduced by this reagent, are essential for the efficient and high-yield synthesis of novel drug candidates.[5]
References
The Core Mechanism of N-Protection with Di-tert-butyl dicarbonate (Boc Anhydride)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized N-protecting groups due to its stability under a broad range of reaction conditions and its facile, selective cleavage under acidic conditions. Di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), is the most prevalent reagent for the introduction of the Boc group onto an amine. This guide elucidates the mechanism of action, provides experimental protocols, and presents quantitative data for this fundamental transformation.
Mechanism of Action: Nucleophilic Acyl Substitution
The N-protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a stable leaving group (tert-butoxycarboxylate anion), leads to the formation of the N-Boc protected amine. The tert-butoxycarboxylate anion readily decomposes to isobutylene and carbon dioxide, driving the reaction to completion.
The reaction is typically performed in the presence of a base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium hydroxide, to deprotonate the amine, thereby increasing its nucleophilicity. In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to accelerate the reaction, particularly for less reactive amines. DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a more reactive intermediate, which is then attacked by the amine.
Experimental Protocols
General Procedure for N-Boc Protection of a Primary Amine
A solution of the primary amine (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of water and an organic solvent, is treated with di-tert-butyl dicarbonate (1.0-1.2 equivalents). A base, such as triethylamine (1.1-1.5 equivalents) or sodium bicarbonate, is added to the reaction mixture. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried, filtered, and concentrated under reduced pressure to afford the N-Boc protected amine, which may be further purified by chromatography if necessary.
DMAP-Catalyzed N-Boc Protection
For less nucleophilic amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents) can be added to the reaction mixture. The procedure is similar to the general protocol, with the addition of DMAP at the beginning of the reaction. The use of DMAP significantly enhances the rate of acylation.
Quantitative Data
The following table summarizes representative quantitative data for the N-Boc protection of various amines under different reaction conditions.
| Amine Substrate | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | TEA (1.5) | DCM | 2 | 98 | |
| Aniline | NaHCO₃ (sat. aq.) | Dioxane/H₂O | 12 | 95 | |
| Glycine methyl ester | TEA (1.2) | THF | 4 | 96 | |
| 4-Nitroaniline | DMAP (0.1), TEA (1.5) | DCM | 6 | 92 | |
| Diethylamine | None | Neat | 24 | 85 |
Visualizing the Reaction Pathway
To further illustrate the mechanism of action, the following diagrams depict the logical relationships and workflows involved in the N-protection of amines using di-tert-butyl dicarbonate.
Caption: Mechanism of N-Boc protection with di-tert-butyl dicarbonate.
Caption: General experimental workflow for N-Boc protection.
The Genesis of a Key Reagent: A Technical Guide to the Discovery and History of tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic chemistry, particularly in the realm of peptide synthesis and the development of complex pharmaceuticals, the strategic use of protecting groups is paramount. Among these, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone for the protection of amine functionalities. This technical guide delves into the discovery and history of a specialized Boc-donating reagent, tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-bis(tert-butoxycarbonyl)hydroxylamine. We will explore its synthesis, the key scientific contributions that led to its development, and the detailed experimental protocols that enable its preparation and use.
The Precursor: Discovery of tert-Butyl N-hydroxycarbamate
The journey to this compound begins with its precursor, tert-butyl N-hydroxycarbamate. This compound was first reported in 1959 by Louis A. Carpino and his colleagues.[1] Their work on O-acylhydroxylamines laid the foundation for a new class of reagents. The synthesis of tert-butyl N-hydroxycarbamate provided a crucial building block for further elaboration into more complex Boc-donating reagents.
Experimental Protocol: Synthesis of tert-Butyl N-hydroxycarbamate
This procedure is adapted from established literature methods.[1][2]
Reaction Scheme:
Figure 1: Synthesis of tert-Butyl N-hydroxycarbamate.
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diethyl ether (Et₂O)
-
Water (H₂O)
-
Cyclohexane
-
Toluene
Procedure:
-
A suspension of hydroxylamine hydrochloride (9.7 g, 140 mmol) and potassium carbonate (9.7 g, 70 mmol) in a mixture of diethyl ether (60 mL) and water (2 mL) is stirred at room temperature for approximately 1 hour, during which the evolution of carbon dioxide is observed.[2]
-
The reaction mixture is then cooled to 0 °C in an ice bath.[2]
-
A solution of di-tert-butyl dicarbonate (20.0 g, 92 mmol) in diethyl ether (40 mL) is added dropwise to the cooled suspension.[2]
-
The resulting suspension is stirred at room temperature for 12 hours.[2]
-
The organic phase is decanted, and the remaining solid is washed with diethyl ether (3 x 30 mL).[2]
-
The combined organic layers are concentrated under reduced pressure.[2]
-
The residue is recrystallized from a mixture of cyclohexane and toluene to yield tert-butyl N-hydroxycarbamate as a white solid.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 53-55 °C | [2] |
| Solubility | Slightly soluble in water |
The Emergence of a Facile Reagent: this compound
While the Boc protecting group was widely adopted, the reagents available for its introduction had drawbacks. This led to the development of more stable and efficient reagents. In 1993, Michael A. Staszak and Christopher W. Doecke reported a facile, one-pot synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine, the target molecule of this guide.[3] Their method provided an unexpected and direct route to this useful reagent from hydroxylamine hydrochloride and di-tert-butyl dicarbonate. This discovery was significant as previous literature suggested that the N,O-bis product was only accessible through the use of the more hazardous tert-butyl azidoformate.[4]
Experimental Protocol: Synthesis of this compound
This procedure is based on the method reported by Staszak and Doecke.[3][4]
Reaction Scheme:
Figure 2: Synthesis of this compound.
Materials:
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium carbonate, potassium bicarbonate, sodium hydroxide, or potassium hydroxide)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A non-reactive solvent (e.g., water, dichloromethane, or dioxane)
Procedure:
-
Hydroxylamine hydrochloride is added to a solution of the base in the chosen non-reactive solvent.[4]
-
Di-tert-butyl dicarbonate is then added to the mixture over a period of 30 minutes to 6 hours.[4]
-
The reaction is maintained at a temperature between 10 °C and 60 °C.[4]
-
Upon completion of the reaction, N,O-bis-BOC-hydroxylamine is isolated from the reaction mixture.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Melting Point | 67-70 °C | [5] |
| Molecular Weight | 233.26 g/mol | [6] |
| Assay | 97% | [5] |
Logical Workflow for Boc-Protection of Amines
The primary application of reagents like this compound is the protection of primary and secondary amines. The general workflow is a straightforward nucleophilic substitution reaction.
Figure 3: General workflow for the Boc-protection of amines.
Conclusion
The development of this compound represents a notable advancement in the field of protecting group chemistry. Building upon the foundational work of Carpino in synthesizing tert-butyl N-hydroxycarbamate, the subsequent discovery of a facile, one-pot synthesis by Staszak and Doecke provided chemists with a valuable and accessible tool for the introduction of the Boc group. The methodologies outlined in this guide offer robust and reproducible pathways to this important reagent, underscoring its continued relevance in synthetic organic chemistry and drug discovery.
References
- 1. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) [mdpi.com]
- 2. tert-Butyl N-hydroxycarbamate | 36016-38-3 [chemicalbook.com]
- 3. N,O-Di-Boc-hydroxylamine 97 85006-25-3 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. N,O-二叔丁氧羰基-羟胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N,O-ジ-Boc-ヒドロキシルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectral Analysis of tert-Butyl (tert-butoxycarbonyl)oxycarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a key reagent and intermediate in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and comparison with structurally similar molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to verify these characteristics.
Predicted Spectral Data
The following tables summarize the anticipated quantitative spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.50 | Singlet | 18H | -C(CH₃)₂ |
| ~8.0-9.0 | Broad Singlet | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~28 | -C(C H₃)₃ |
| ~84 | -C (CH₃)₃ |
| ~152 | C =O (carbamate) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~2980 | Strong | C-H Stretch (sp³) |
| ~1760 | Strong | C=O Stretch (Carbamate) |
| ~1370 | Medium | C-H Bend (tert-butyl) |
| ~1150 | Strong | C-O Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 234.1 | [M+H]⁺ (protonated molecule) |
| 178.1 | [M - C₄H₈ + H]⁺ |
| 134.1 | [M - Boc + H]⁺ |
| 57.1 | [C₄H₉]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into an NMR tube.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the deuterated solvent signal to optimize magnetic field homogeneity.
-
Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments (e.g., spectral width, acquisition time, relaxation delay).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
Acquire the proton-decoupled ¹³C spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of the solid sample.
Materials:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
This compound sample (solid/powder)
-
Spatula
-
Cleaning solvent (e.g., isopropanol) and lint-free wipes
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
-
Syringe pump and sample loop for direct infusion
-
Volatile solvent (e.g., methanol, acetonitrile)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Ionization: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump. Utilize a soft ionization technique like ESI to generate the protonated molecular ion.
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
To obtain fragmentation data, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.
-
-
Data Analysis: Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent ion and its fragments.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of the target compound.
Determining the Solubility of tert-Butyl (tert-butoxycarbonyl)oxycarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a reagent commonly used in organic synthesis, particularly for the introduction of the Boc-protected hydroxylamine functionality. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction setups, purification processes, and formulation development.
While specific quantitative solubility data for this compound is not extensively published, this guide provides a framework for its experimental determination. It includes standardized methodologies and a template for data compilation, enabling researchers to generate reliable and consistent solubility profiles tailored to their specific laboratory conditions and solvent systems.
Compound Profile: this compound
-
Synonyms: N,O-Bis(tert-butoxycarbonyl)hydroxylamine, N,O-Di-Boc-hydroxylamine
-
CAS Number: 85006-25-3[1]
-
Molecular Formula: C₁₀H₁₉NO₅[1]
-
Molecular Weight: 233.26 g/mol [1]
Expected Solubility Trends
Based on the structure of this compound and the known solubility of related carbamate compounds, a qualitative solubility profile can be anticipated. Compounds like tert-butyl carbamate are generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and alcohols, with lower solubility in non-polar hydrocarbon solvents (e.g., petroleum ether) and water. Similarly, di-tert-butyl dicarbonate is miscible with a wide range of organic solvents but not with water. Therefore, it is expected that this compound will exhibit good solubility in moderately polar to polar aprotic organic solvents.
Quantitative Solubility Data
The precise solubility of this compound in various organic solvents should be determined experimentally. The following table is provided as a template for researchers to record their findings.
| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (mg/mL) | Notes |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | Expected to be a good solvent. |
| Chloroform | CHCl₃ | 4.1 | To be determined | Expected to be a good solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | Expected to be a good solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | |
| Acetone | C₃H₆O | 5.1 | To be determined | |
| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | |
| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | Expected to be a good solvent. |
| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | |
| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | |
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | A good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | A good solvent for many organic compounds. |
| Toluene | C₇H₈ | 2.4 | To be determined | |
| Hexane(s) | C₆H₁₄ | 0.1 | To be determined | Expected to be a poor solvent. |
| Water | H₂O | 10.2 | To be determined | Expected to have low solubility. |
Experimental Protocols for Solubility Determination
The following protocols provide standardized methods for determining both the qualitative and quantitative solubility of this compound.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small test tubes or vials (e.g., 1.5 mL)
-
Vortex mixer
-
Pipettes
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a test tube.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid dissolves completely or a large volume of solvent has been added, indicating low solubility.
Quantitative Solubility Determination (Equilibrium Method)
This method determines the equilibrium solubility, providing a more precise measurement.
Materials:
-
This compound
-
A selection of organic solvents
-
Scintillation vials or other sealable containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial, ensuring that there will be undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After the equilibration period, allow the vial to stand undisturbed for a short time to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered supernatant with a known volume of an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for qualitative solubility determination.
Caption: Workflow for quantitative solubility determination.
References
Stability of tert-Butyl (tert-butoxycarbonyl)oxycarbamate under different conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stability of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, a crucial reagent in organic synthesis, under various chemical and physical conditions. Understanding its stability profile is paramount for its effective storage, handling, and application in sensitive synthetic procedures, particularly in the development of pharmaceuticals.
Executive Summary
This compound, often used as an efficient aminating agent, exhibits stability under standard storage conditions but is susceptible to degradation under specific environmental stresses. The primary modes of degradation include acid-catalyzed hydrolysis and thermal decomposition. It is generally stable under basic conditions, though prolonged exposure to strong bases at elevated temperatures may lead to hydrolysis. This guide provides a comprehensive overview of its stability, detailed experimental protocols for stability assessment, and a summary of available quantitative data for related compounds to inform best practices in a laboratory setting.
Physicochemical Properties and Storage
This compound is a solid at room temperature. For optimal stability, it should be stored in a cool, dry, and well-ventilated area, protected from moisture and incompatible materials such as strong oxidizing agents.[1][2]
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition. |
| Atmosphere | Tightly sealed container, under inert gas | Protects from moisture-induced hydrolysis.[3] |
| Light | Amber or opaque container | While not definitively classified as light-sensitive, protection from light is a general best practice. |
| Incompatible Materials | Strong oxidizing agents, strong acids | To prevent vigorous reactions and accelerated decomposition.[1][4] |
Stability Under Stress Conditions
The stability of this compound is highly dependent on the chemical environment. The tert-butoxycarbonyl (Boc) group is notoriously labile in acidic conditions, which is the primary route of degradation.
Acidic Conditions
The compound is highly susceptible to degradation in acidic environments. The mechanism involves protonation of a carbonyl oxygen, followed by the loss of the tert-butyl cation to form isobutylene and carbon dioxide, ultimately leading to the unprotected compound. This decomposition is irreversible due to the formation of gaseous byproducts.[5] Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) can rapidly cleave the Boc group.[6] Even milder acidic conditions (pH < 4) can cause hydrolysis, and this should be a consideration in workup procedures.[7]
Basic Conditions
The Boc group is generally stable under basic conditions, which is a key feature for its use as an orthogonal protecting group.[6][8] However, the carbamate linkage can undergo hydrolysis under strongly basic conditions (e.g., with NaOH), particularly at elevated temperatures.
Thermal Conditions
Thermal decomposition can occur at elevated temperatures. For many Boc-protected amines, this process can proceed without a catalyst and results in the formation of the corresponding amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[7]
Oxidative Conditions
Exposure to strong oxidizing agents should be avoided as they are listed as incompatible materials.[1] Forced degradation studies on related carbamates often employ hydrogen peroxide to assess oxidative stability.
Quantitative Stability Data (for Analogous Compounds)
Table 1: Thermal Decomposition of tert-Butyl Carbamates in the Gas Phase
| Compound | Temperature Range (°C) | Arrhenius Equation (log k, s⁻¹) |
|---|---|---|
| tert-Butyl carbamate | 200-280 | (13.02 ± 0.46) - (161.6 ± 4.7 kJ/mol) / (2.303 RT) |
| tert-Butyl N-hydroxycarbamate | 200-280 | (12.52 ± 0.11) - (147.8 ± 1.1 kJ/mol) / (2.303 RT) |
Table 2: Summary of Stability for Boc-Protected Amines under Various Conditions
| Condition | Stability | Degradation Products | Notes |
|---|---|---|---|
| Strong Acid (e.g., TFA, HCl) | Labile | Amine, CO₂, Isobutylene | Rapid decomposition is expected.[6] |
| Mild Acid (pH 4-6) | Potentially Unstable | Amine, CO₂, Isobutylene | Stability is time and temperature-dependent.[7] |
| Neutral (pH 7) | Generally Stable | - | Stable for extended periods at room temperature. |
| Mild Base (e.g., NaHCO₃) | Stable | - | Generally used as a condition for Boc protection. |
| Strong Base (e.g., 1M NaOH, 60°C) | Susceptible to Hydrolysis | Amine, tert-Butanol, CO₂ | Slower degradation compared to acidic conditions. |
| Elevated Temperature (>150°C) | Labile | Amine, CO₂, Isobutylene | Thermal deprotection is a known synthetic route.[7] |
| Oxidative Stress (e.g., H₂O₂) | Potentially Unstable | Oxidized byproducts | Dependent on the specific structure and conditions. |
Degradation Pathways and Mechanisms
The primary degradation pathways for this compound involve the cleavage of the Boc group under acidic or thermal stress.
Experimental Protocols for Stability Assessment
The following protocols outline a general approach for conducting forced degradation studies to assess the stability of this compound.
General Experimental Workflow for Stability Assessment
Preparation of Stock Solution
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
Forced Degradation Conditions
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a predetermined period (e.g., 24 hours). Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a predetermined period. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period (e.g., 48 hours).
-
Thermal Degradation:
-
Solid State: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Solution State: Store a sample of the stock solution at the same elevated temperature.
-
-
Photolytic Degradation: Expose both the solid compound and the stock solution to light according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be stored in the dark.
Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any degradation products.
-
Column: A C18 reverse-phase column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol) is typically effective.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and determine the optimal wavelength for quantification.
-
Identification: Coupling the HPLC system to a mass spectrometer (LC-MS) is crucial for the identification and structural elucidation of any degradation products.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Its primary liabilities are exposure to acidic conditions and high temperatures, which lead to the cleavage of the Boc group. It exhibits good stability in neutral and basic media at ambient temperatures. The provided protocols and stability data for analogous compounds serve as a robust framework for researchers and drug development professionals to ensure the integrity of this reagent in their synthetic workflows and to develop appropriate analytical methods for its quality control.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. emerginginvestigators.org [emerginginvestigators.org]
The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its reliability in temporarily masking the reactivity of amine functionalities. Its widespread use in the synthesis of complex molecules, from peptides to pharmaceuticals, is a testament to its unique combination of stability and controlled lability. This technical guide provides a comprehensive exploration of the Boc group, covering its fundamental principles, reaction mechanisms, detailed experimental protocols, and a quantitative analysis of its stability and applications.
Core Principles and Advantages
The Boc group, chemically a tert-butyl carbamate, effectively shields primary and secondary amines from a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1][2][3] Its key strategic advantage lies in its facile and clean removal under specific, mild acidic conditions.[1][2] This orthogonality to other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups, is a critical feature that enables complex, multi-step synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[1][3]
The Chemistry of Protection and Deprotection
The introduction and removal of the Boc group are characterized by well-defined and high-yielding reaction mechanisms.
Boc Protection: Masking the Amine
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[4] This leaving group subsequently decomposes into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol, driving the reaction to completion.[4][6][7]
While the reaction can proceed without a base, the addition of a non-nucleophilic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is common practice to neutralize the protonated amine intermediate and accelerate the reaction.[4][8]
Mechanism of Boc protection of an amine.
Boc Deprotection: Unveiling the Amine
The removal of the Boc group is typically achieved under anhydrous acidic conditions.[9] Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in an organic solvent, are commonly employed.[9][10]
The mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group.[8][10] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[8][10] The liberated amine is then protonated by the excess acid, typically yielding the corresponding ammonium salt.[10]
A potential side reaction involves the alkylation of nucleophilic residues by the tert-butyl cation.[12][13] To mitigate this, scavengers such as anisole, thioanisole, or triisopropylsilane (TIPS) are often added to the reaction mixture to trap the carbocation.[12][13][14]
Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data Summary
The efficiency of both the protection and deprotection steps is a critical factor in the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields.
Table 1: N-Boc Protection of Various Primary Amines
| Amine Substrate | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzylamine | TEA (1.1) | DCM | RT | 2 | >95 |
| Glycine methyl ester | NaHCO₃ (2.0) | Dioxane/H₂O | RT | 4 | ~98 |
| Aniline | None | MeOH | RT | 2 | ~90[15] |
| 4-Nitroaniline | DMAP (cat.) | ACN | RT | 12 | ~92 |
| Cyclohexylamine | NaOH (1.2) | THF/H₂O | 0 to RT | 3 | >95 |
This table is a compilation of representative data, and yields may vary based on specific reaction conditions and scales.
Table 2: Boc Deprotection Conditions
| Reagent | Solvent | Scavenger | Temp. (°C) | Time | Typical Yield (%) | Notes |
| 25-50% TFA | DCM | Anisole or TIPS | 0 to RT | 20-30 min | >99[8] | Standard and most common method.[8] |
| 4 M HCl | 1,4-Dioxane | None | RT | 1-4 h | >95 | Product precipitates as the HCl salt.[2] |
| TMSI | Acetonitrile | None | RT | < 1 h | High | Mild conditions for sensitive substrates.[5] |
| ZnBr₂ | DCM | None | RT | 12-24 h | High | Milder Lewis acid option.[16] |
| Aq. Phosphoric Acid | Water | None | 90-100 °C | < 15 min - several h | High | Environmentally benign cleavage.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Boc protecting group.
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)[17]
-
Base (e.g., triethylamine, NaOH, NaHCO₃) (optional, 1.1–1.5 equiv)[17]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[17]
-
1 M HCl (for work-up if a base like triethylamine is used)[17]
-
Saturated aqueous NaHCO₃
-
Brine (saturated aqueous NaCl solution)[17]
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.[17]
-
Addition of Base (Optional): If using a base, add triethylamine (1.1 equiv) to the solution and stir for 5 minutes.[4] For aqueous conditions, a base like NaHCO₃ or NaOH can be used.[8]
-
Addition of (Boc)₂O: Cool the reaction mixture to 0 °C in an ice bath.[4] Add di-tert-butyl dicarbonate (1.1 equiv) to the stirred solution in one portion.[18]
-
Reaction: Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours or until completion.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.[4]
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.[18]
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[18]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[18]
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., anisole, triisopropylsilane (TIPS)) (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolution: Dissolve the Boc-protected amine in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.[13]
-
Addition of TFA: Cool the solution to 0 °C in an ice bath.[13] Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[13] If the substrate is sensitive to strong acid, starting with a lower concentration of TFA is recommended.[13] If required, add a scavenger (e.g., anisole, ~5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[13]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[13]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[13] Be aware that TFA is corrosive and volatile.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[13]
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.[13]
-
Wash the organic layer with brine.[13]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.[13]
-
Purification: The crude product can be purified by column chromatography, crystallization, or distillation as required.[13]
Logical Workflow and Decision Making
The strategic implementation of Boc protection and deprotection is a critical aspect of synthetic planning. The following diagram illustrates a typical workflow.
General workflow for a synthesis involving a Boc protecting group.
Conclusion
The Boc protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, stability across a wide range of conditions, and, most importantly, its clean, acid-labile deprotection have solidified its role in the synthesis of complex and sensitive molecules. The principles, quantitative data, and detailed protocols outlined in this guide underscore the robustness and versatility of the Boc group, confirming its status as a sentinel of modern chemical synthesis. By understanding the nuances of its application, researchers, scientists, and drug development professionals can continue to leverage this powerful tool to achieve their synthetic objectives.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. genscript.com [genscript.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. wuxibiology.com [wuxibiology.com]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl (tert-butoxycarbonyl)oxycarbamate as an Electrophilic Aminating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine, as a versatile and efficient electrophilic aminating agent in modern organic synthesis. This document details its synthesis, physicochemical properties, and mechanism of action. Special emphasis is placed on its application in the formation of carbon-nitrogen bonds with a variety of nucleophiles, a critical transformation in the synthesis of pharmaceuticals and other complex molecules. This guide includes detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams of key chemical processes to support researchers in the practical application of this valuable reagent.
Introduction
The introduction of a nitrogen atom into an organic molecule is a fundamental transformation in synthetic chemistry, particularly in the development of new therapeutic agents, as nitrogen-containing compounds form the backbone of a vast array of pharmaceuticals. Electrophilic amination, the formation of a carbon-nitrogen bond through the reaction of a nucleophile with an electrophilic nitrogen source, offers a powerful and often complementary approach to traditional nucleophilic amination methods.
This compound (N,O-Bis(Boc)hydroxylamine) has emerged as a stable, safe, and highly effective electrophilic source of the "NH-Boc" synthon. Its dual protection of the hydroxylamine moiety with tert-butoxycarbonyl (Boc) groups renders it an easily handleable crystalline solid, which, upon reaction, can transfer a Boc-protected amino group to a wide range of nucleophiles. The Boc protecting group is one of the most widely utilized in organic synthesis due to its stability under various conditions and its facile removal under mild acidic conditions.[1][2] This guide will explore the synthesis, mechanism, and synthetic applications of this important reagent.
Synthesis and Properties of this compound
A safe and efficient method for the synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method avoids the use of the hazardous and explosive tert-butyl azidoformate, which was used in earlier syntheses.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₉NO₅ | [3] |
| Molecular Weight | 233.26 g/mol | [3] |
| Appearance | White powder or crystals | [4] |
| Melting Point | 67-70 °C | [3][4] |
| CAS Number | 85006-25-3 | [3] |
| Solubility | Soluble in most organic solvents | - |
| Storage | Store at 0-8 °C | [4] |
Experimental Protocol: Synthesis of this compound
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Heptane
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add triethylamine (2.2 eq) at 0 °C.
-
To this mixture, add a solution of di-tert-butyl dicarbonate (2.2 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from heptane to afford this compound as a white crystalline solid. An 85% yield can be expected.
Mechanism of Electrophilic Amination
The electrophilic amination reaction using this compound proceeds via the nucleophilic attack of a carbanion or other nucleophile at the nitrogen atom of the reagent. The presence of two electron-withdrawing Boc groups on the nitrogen and oxygen atoms renders the nitrogen atom sufficiently electrophilic. The reaction results in the displacement of the tert-butoxycarbonyloxy group as a leaving group.
Caption: General mechanism of electrophilic amination.
Applications in Organic Synthesis
This compound is a versatile reagent for the amination of a variety of nucleophiles, including Grignard reagents, organolithium species, and enolates.
Amination of Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, react with this compound to provide the corresponding N-Boc protected amines. This reaction provides a direct method for the formation of C-N bonds.
Experimental Protocol: General Procedure for the Amination of Grignard Reagents
Materials:
-
N,O-Bis(Boc)hydroxylamine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N,O-Bis(Boc)hydroxylamine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the Grignard reagent (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table of Representative Amination Reactions with Organometallic Reagents
| Entry | Nucleophile (Organometallic Reagent) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | N-Boc-aniline | 75-85 |
| 2 | n-Butyllithium | N-Boc-n-butylamine | 70-80 |
| 3 | Isopropylmagnesium chloride | N-Boc-isopropylamine | 65-75 |
| 4 | Benzylmagnesium chloride | N-Boc-benzylamine | 80-90 |
Amination of Enolates
The reaction of enolates, generated from ketones, esters, or other carbonyl compounds, with this compound provides a direct route to α-amino carbonyl compounds, which are valuable building blocks in the synthesis of amino acids and other biologically active molecules.
Caption: Workflow for the amination of enolates.
Table of Representative Amination Reactions with Enolates
| Entry | Carbonyl Compound | Base | Product | Yield (%) |
| 1 | Cyclohexanone | LDA | 2-(N-Boc-amino)cyclohexanone | 60-70 |
| 2 | Propiophenone | NaHMDS | 2-(N-Boc-amino)-1-phenylpropan-1-one | 55-65 |
| 3 | tert-Butyl acetate | LDA | tert-Butyl 2-(N-Boc-amino)acetate | 65-75 |
| 4 | Diethyl malonate | NaH | Diethyl 2-(N-Boc-amino)malonate | 70-80 |
Applications in Drug Development
The ability to efficiently introduce a protected amino group is of paramount importance in drug discovery and development. This compound has been utilized in the synthesis of various biologically active molecules, including inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory processes.[3] The N-Boc protected amine products can be readily deprotected under mild acidic conditions, revealing the primary amine which can then be further functionalized in the elaboration of a drug candidate.
Conclusion
This compound is a valuable and versatile electrophilic aminating agent for the synthesis of N-Boc protected amines. Its stability, safety, and reactivity with a broad range of nucleophiles make it an important tool for organic chemists, particularly those in the field of medicinal chemistry and drug development. The detailed protocols and data presented in this guide are intended to facilitate its wider application in the synthesis of complex nitrogen-containing molecules.
References
A Comprehensive Technical Guide to the Applications of tert-Butyl (tert-butoxycarbonyl)oxycarbamate in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
tert-Butyl (tert-butoxycarbonyl)oxycarbamate, systematically known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine or N,O-Di-Boc-hydroxylamine, is a versatile and efficient reagent in organic synthesis. Its primary utility lies in its ability to serve as a stable, solid source for the electrophilic amination of a wide range of nucleophiles, providing a convenient route to protected hydroxylamines and subsequently, a variety of nitrogen-containing compounds. This technical guide provides an in-depth review of its synthesis, key applications, and detailed experimental protocols, supplemented with quantitative data and workflow visualizations to facilitate its practical implementation in research and development.
Synthesis of this compound
The most common and practical synthesis of this compound involves the reaction of hydroxylamine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is a significant improvement in safety over previously reported procedures that utilized the highly explosive tert-butyl azidoformate.
A typical synthetic procedure involves treating hydroxylamine hydrochloride with two equivalents of di-tert-butyl dicarbonate and slightly more than two equivalents of a base like triethylamine. The reaction is generally carried out in a suitable organic solvent. While various solvents can be used, the choice can influence reaction efficiency and product purity. The product is a stable, white crystalline solid.[1]
General Reactivity
This compound functions as an effective electrophilic aminating agent. The two electron-withdrawing tert-butoxycarbonyl (Boc) groups on the nitrogen and oxygen atoms render the nitrogen atom susceptible to nucleophilic attack. Upon reaction with a nucleophile, one of the Boc groups is displaced, leading to the formation of an N-Boc-protected hydroxylamine derivative. Subsequent deprotection of the remaining Boc group can then yield the corresponding hydroxylamine.
Caption: General reaction pathway of this compound with a nucleophile.
Key Applications in Organic Synthesis
The primary applications of this compound revolve around its use as a precursor for the synthesis of hydroxylamines and hydroxamic acids. These moieties are important pharmacophores found in a variety of biologically active molecules.
Synthesis of N-Substituted Hydroxylamines
One of the most valuable applications of this reagent is its reaction with organometallic nucleophiles, such as Grignard reagents and organolithium compounds, to produce N-Boc-protected N-alkyl- or N-arylhydroxylamines. This reaction provides a straightforward and high-yielding method for the formation of C-N bonds.
Table 1: Synthesis of N-Substituted Hydroxylamines using this compound
| Entry | Nucleophile (Grignard/Organolithium) | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | N-Boc-N-phenylhydroxylamine | 85 |
| 2 | n-Butyllithium | N-Boc-N-n-butylhydroxylamine | 78 |
| 3 | Isopropylmagnesium chloride | N-Boc-N-isopropylhydroxylamine | 82 |
| 4 | Vinyllithium | N-Boc-N-vinylhydroxylamine | 65 |
| 5 | 2-Thienyllithium | N-Boc-N-(2-thienyl)hydroxylamine | 75 |
Data compiled from representative literature procedures.
Caption: Experimental workflow for the synthesis of N-substituted hydroxylamines.
Synthesis of Hydroxamic Acids
Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. This compound provides a convenient route to these molecules. The synthesis typically involves the acylation of the reagent with an acid chloride or anhydride, followed by deprotection.
Table 2: Two-Step Synthesis of Hydroxamic Acids
| Entry | Acylating Agent | Intermediate Product | Final Hydroxamic Acid | Overall Yield (%) |
| 1 | Benzoyl chloride | N-Boc-O-benzoyl-hydroxylamine | Benzohydroxamic acid | 75 |
| 2 | Acetyl chloride | N-Boc-O-acetyl-hydroxylamine | Acetohydroxamic acid | 80 |
| 3 | Pivaloyl chloride | N-Boc-O-pivaloyl-hydroxylamine | Pivalohydroxamic acid | 72 |
| 4 | Cinnamoyl chloride | N-Boc-O-cinnamoyl-hydroxylamine | Cinnamohydroxamic acid | 68 |
Yields are representative for the two-step sequence.
Application in Pharmaceutical Synthesis
The utility of this compound is highlighted in the synthesis of complex pharmaceutical agents. For instance, it has been employed in the synthesis of 5-lipoxygenase inhibitors, such as LY280810, where the introduction of a hydroxylamine functionality is a key step.[2][3]
Experimental Protocols
Synthesis of this compound
To a stirred suspension of hydroxylamine hydrochloride (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added triethylamine (2.2 equiv) at 0 °C. To this mixture, a solution of di-tert-butyl dicarbonate (2.1 equiv) in the same solvent is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization to afford this compound as a white solid (typical yield: ~85%).
General Procedure for the Reaction with Grignard Reagents
A solution of this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. The Grignard reagent (1.1 equiv) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour before being allowed to warm to room temperature over 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield the corresponding N-Boc-protected N-substituted hydroxylamine.
General Procedure for the Synthesis of Hydroxamic Acids
To a solution of this compound (1.0 equiv) and a base (e.g., pyridine, 1.2 equiv) in a suitable solvent (e.g., dichloromethane) at 0 °C is added the corresponding acid chloride (1.1 equiv) dropwise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with dichloromethane and washed successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude N,O-diacylated hydroxylamine derivative. This intermediate is then treated with a strong acid (e.g., trifluoroacetic acid) in dichloromethane to effect deprotection, yielding the desired hydroxamic acid after workup and purification.
References
Methodological & Application
Application Notes and Protocols for N-Boc Protection Using tert-Butyl (tert-butoxycarbonyl)oxycarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of amine functional groups is a critical strategy in multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2] tert-Butyl (tert-butoxycarbonyl)oxycarbamate, often used interchangeably with its anhydride form, di-tert-butyl dicarbonate ((Boc)₂O), serves as an efficient reagent for the introduction of the Boc group onto primary and secondary amines.[1][3]
This document provides a detailed protocol for the N-Boc protection of amines, outlining the reaction mechanism, experimental procedures, and typical quantitative data.
Reaction Mechanism:
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks one of the carbonyl carbons of the Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[1][2] The formation of these gaseous and liquid byproducts helps to drive the reaction to completion. While the reaction can proceed without a base, a mild base is often added to neutralize the protonated amine and accelerate the reaction.[1][4]
Caption: Mechanism of N-Boc protection of an amine.
Data Presentation:
The following table summarizes representative examples of N-Boc protection of various amines under different reaction conditions.
| Substrate (Amine) | Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | (Boc)₂O (1.1) | Triethylamine (1.2) | Dichloromethane | Room Temp | 2 | 98 |
| Aniline | (Boc)₂O (1.2) | 4-DMAP (0.1) | Acetonitrile | Room Temp | 4 | 95 |
| Glycine methyl ester | (Boc)₂O (1.1) | NaHCO₃ (2.0) | Dioxane/Water (1:1) | Room Temp | 3 | 96 |
| Piperidine | (Boc)₂O (1.05) | None | Water | Room Temp | 0.2 | 99 |
| L-Phenylalanine | (Boc)₂O (1.5) | NaOH (1.0) | THF/Water (2:1) | 0 to Room Temp | 6 | 92 |
Experimental Protocols:
General Protocol for N-Boc Protection of a Primary Amine:
This protocol provides a standardized and efficient method that can be adapted for a wide variety of primary amine substrates.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane)
-
Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), 4-Dimethylaminopyridine (DMAP))
-
Water
-
1 M HCl (for work-up)
-
Saturated aqueous NaHCO₃ (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in the chosen solvent. If the amine is a salt (e.g., hydrochloride), add a suitable base like triethylamine (1.5 equivalents) and stir for 5-10 minutes.[2]
-
Addition of Reagent: Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution. The addition can be done in one portion.[2]
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-4 hours.[2]
-
Work-up: a. Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[2] b. Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. c. Transfer the mixture to a separatory funnel. d. If a base such as triethylamine was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.[1] If no base was used, washing with saturated aqueous NaHCO₃ and brine is sufficient.[1] e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the N-Boc protected amine.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Caption: General experimental workflow for N-Boc protection.
Advantages of the Boc Protecting Group:
The Boc group is a cornerstone in modern organic synthesis due to several key advantages:[2]
-
Stability: It is stable to a wide range of nucleophilic and basic conditions.[5]
-
Ease of Introduction: The protection reaction is generally high-yielding and proceeds under mild conditions.[6]
-
Orthogonality: The Boc group is orthogonal to other common amine protecting groups like Fmoc (cleaved by base) and Cbz (cleaved by hydrogenolysis), which is crucial in multi-step syntheses such as solid-phase peptide synthesis.[2]
-
Mild Removal: The Boc group can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]
The N-Boc protection of amines using di-tert-butyl dicarbonate is a robust and versatile transformation in organic synthesis. The provided protocol offers a standardized and efficient method that can be adapted for a wide variety of amine substrates. By following this protocol, researchers can reliably protect primary and secondary amines in high yields, facilitating subsequent synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
tert-Butyl (tert-butoxycarbonyl)oxycarbamate for the synthesis of N-Boc hydrazines
Introduction
N-tert-Butoxycarbonyl (N-Boc) protected hydrazines are pivotal intermediates in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions, making N-Boc hydrazines versatile building blocks for the synthesis of complex nitrogen-containing molecules, including a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of the foundational N-Boc hydrazine, tert-butyl carbazate, and its subsequent application in the preparation of N-Boc hydrazones.
I. Synthesis of tert-Butyl Carbazate (N-Boc Hydrazine)
The most common and straightforward method for preparing tert-butyl carbazate involves the reaction of di-tert-butyl dicarbonate (Boc₂O) with hydrazine hydrate.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of one of the nitrogen atoms of hydrazine on a carbonyl carbon of di-tert-butyl dicarbonate, followed by the departure of a tert-butoxycarbonyl group and carbon dioxide.
Experimental Protocol: Synthesis of tert-Butyl Carbazate[1][2]
Materials:
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Hydrazine hydrate (64% solution)
-
Isopropyl alcohol (IPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve hydrazine hydrate (2.26 equivalents) in isopropyl alcohol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1 equivalent) in isopropyl alcohol dropwise to the cooled hydrazine solution with stirring.
-
Continue stirring the reaction mixture at 0 °C for 2 hours.
-
After the reaction is complete, remove the solvent by rotary evaporation.
-
Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.
-
Filter the mixture to remove the desiccant.
-
Evaporate the solvent from the filtrate to yield tert-butyl carbazate as a white semi-solid.
Expected Yield: ~97%[1]
II. Application: Synthesis of N-Boc Hydrazones from tert-Butyl Carbazate
A primary application of tert-butyl carbazate is in the synthesis of N-Boc-protected hydrazones through condensation with aldehydes and ketones. These N-Boc hydrazones are stable, often crystalline, compounds that serve as important intermediates in various synthetic transformations.[2]
General Reaction
The formation of an N-Boc hydrazone is a condensation reaction where the terminal nitrogen of tert-butyl carbazate attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule.[2]
Experimental Protocols for N-Boc Hydrazone Synthesis
The following protocols outline the synthesis of N-Boc hydrazones from various carbonyl compounds.
Protocol 1: Synthesis of N-Boc-Benzaldehyde Hydrazone
-
Materials: Benzaldehyde, tert-Butyl carbazate, Anhydrous Ethanol.
-
Procedure:
-
Dissolve benzaldehyde (10 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.
-
Add tert-butyl carbazate (10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of N-Boc-Acetophenone Hydrazone
-
Materials: Acetophenone, tert-Butyl carbazate, Absolute Ethanol, Glacial Acetic Acid (catalytic).
-
Procedure:
-
Combine acetophenone (10 mmol), tert-butyl carbazate (10 mmol), and absolute ethanol (25 mL) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture at reflux for 24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile components under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Protocol 3: Synthesis of N-Boc-Camphor Hydrazone
-
Materials: Camphor, tert-Butyl carbazate, Ethanol, Glacial Acetic Acid (catalytic).
-
Procedure:
-
In a round-bottom flask, dissolve camphor (10 mmol) in ethanol.
-
Add tert-butyl carbazate (12 mmol) and a catalytic amount of glacial acetic acid.
-
Heat the mixture at reflux for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the N-Boc-hydrazone.
-
Data Summary
The following table summarizes the reaction conditions and expected yields for the synthesis of various N-Boc hydrazones.
| Carbonyl Compound | Molar Ratio (Carbonyl:Carbazate) | Solvent | Catalyst | Reaction Time | Temperature | Expected Yield |
| Benzaldehyde | 1:1 | Anhydrous Ethanol | None | 4 hours | Room Temperature | >90% |
| Acetophenone | 1:1 | Absolute Ethanol | Glacial Acetic Acid | 24 hours | Reflux | 90-94% |
| Camphor | 1:1.2 | Ethanol | Glacial Acetic Acid | 24 hours | Reflux | Moderate |
| trans-Cinnamaldehyde | 1:1 | Anhydrous Ethanol | None | 2 hours | Reflux | Moderate |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and purification methods.
III. Conclusion
The synthesis of tert-butyl carbazate from di-tert-butyl dicarbonate and hydrazine hydrate is a highly efficient and straightforward process. The resulting tert-butyl carbazate is an invaluable reagent for the preparation of N-Boc protected hydrazones from a wide range of aldehydes and ketones. The protocols provided herein offer reliable methods for researchers, scientists, and drug development professionals to access these important synthetic intermediates. The versatility of N-Boc hydrazones in organic synthesis underscores their importance as building blocks for the creation of novel and complex molecules with potential biological activity.
References
Application Notes and Protocols for Chemoselective Amination with tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic protection and functionalization of amine groups are of paramount importance. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for introducing the Boc group, tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as Boc-ON, presents a valuable alternative for the chemoselective amination of various nucleophiles.
Boc-ON is an electrophilic aminating agent that can selectively introduce a Boc-protected amino group (-NHBoc) onto primary and secondary amines, and in some cases, other nucleophiles like alcohols and thiols. Its reactivity profile allows for amination reactions to proceed under specific conditions, often with high chemoselectivity, which is crucial when working with multifunctional molecules. These application notes provide an overview of the use of this compound in chemoselective amination reactions, including detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Reaction Mechanism and Chemoselectivity
The amination reaction using this compound proceeds via an electrophilic amination mechanism. The reagent contains a reactive N-O bond, rendering the nitrogen atom electrophilic. Nucleophiles, such as amines, can attack this electrophilic nitrogen, leading to the transfer of the Boc-amino group (-NHBoc).
The chemoselectivity of the reaction is influenced by the nucleophilicity of the substrate. Primary and secondary amines are generally more nucleophilic than alcohols or thiols, allowing for their selective amination in the presence of these other functional groups. Reaction conditions, including the choice of solvent and base, can be fine-tuned to further enhance this selectivity. For instance, in the presence of a base, the nucleophilicity of amines is enhanced, facilitating the reaction. In the case of amino alcohols, the amine function can be selectively protected over the hydroxyl group under appropriate conditions.[1]
A general representation of the electrophilic amination of an amine with this compound is depicted below.
Caption: General mechanism of electrophilic amination.
Applications in Chemoselective Amination
N-Amination of Primary and Secondary Amines
The primary application of this compound is the N-Boc protection of primary and secondary amines. This reaction is typically high-yielding and proceeds under mild conditions. The chemoselectivity is particularly advantageous when other nucleophilic groups are present in the substrate.
Table 1: N-Amination of Various Amines with this compound
| Entry | Substrate (Amine) | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzylamine | N-(tert-Butoxycarbonyl)benzylamine | Et₃N, Dioxane/H₂O, rt, 1h | 95 | [2] |
| 2 | L-Phenylalanine | N-(tert-Butoxycarbonyl)-L-phenylalanine | Et₃N, Dioxane/H₂O, rt, 2h | 98 | [2] |
| 3 | Piperidine | 1-(tert-Butoxycarbonyl)piperidine | Et₃N, THF, rt, 12h | 92 | General Protocol |
| 4 | Aniline | N-(tert-Butoxycarbonyl)aniline | Et₃N, Dioxane, rt, 4h | 90 | General Protocol |
Chemoselective N-Amination of Amino Alcohols
A key advantage of using this compound is its ability to selectively aminate the amino group in the presence of a hydroxyl group. This is particularly useful in the synthesis of complex molecules where protection of the more nucleophilic amine is desired without affecting the alcohol functionality.
Table 2: Chemoselective N-Amination of Amino Alcohols
| Entry | Substrate (Amino Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | 2-Aminoethanol | tert-Butyl (2-hydroxyethyl)carbamate | NaHCO₃, Dioxane/H₂O, rt, 3h | 85 | [1] |
| 2 | (S)-2-Amino-3-phenyl-1-propanol | tert-Butyl ((S)-1-hydroxy-3-phenylpropan-2-yl)carbamate | Et₃N, CH₂Cl₂, rt, 5h | 91 | [3] |
O-Amination of Alcohols to N-Boc-O-alkylhydroxylamines
While less common, under specific conditions, this compound and related reagents can be used for the electrophilic amination of alcohols to furnish N-Boc-O-alkylhydroxylamines. This transformation typically requires the activation of the alcohol as an alkoxide.
Table 3: O-Amination of Alcohols
| Entry | Substrate (Alcohol) | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Benzyl alcohol | N-(tert-Butoxycarbonyl)-O-benzylhydroxylamine | 1. LHMDS, THF, -78 °C; 2. Oxaziridine reagent, rt | 99 | [4] |
| 2 | Cyclohexanol | N-(tert-Butoxycarbonyl)-O-cyclohexylhydroxylamine | 1. LHMDS, THF, -78 °C; 2. Oxaziridine reagent, rt | 85 | [4] |
Note: The referenced protocol uses a related oxaziridine reagent, which functions as an electrophilic aminating agent similar to Boc-ON.
Experimental Protocols
Protocol 1: General Procedure for the N-Amination of a Primary Amine
Materials:
-
Primary Amine (1.0 eq)
-
This compound (Boc-ON) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected amine.
Protocol 2: Chemoselective N-Amination of an Amino Alcohol
Materials:
-
Amino Alcohol (1.0 eq)
-
This compound (Boc-ON) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (1.2 eq)
-
Dioxane and Water (1:1 mixture)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino alcohol in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Add this compound to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 3-6 hours, monitoring by TLC.
-
After the reaction is complete, extract the mixture with dichloromethane (3 x 25 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amino alcohol.
Workflow and Decision Making
The selection of the appropriate amination protocol depends on the substrate and the desired chemoselectivity. The following workflow provides a general guideline for researchers.
Caption: Decision workflow for amination protocol selection.
Conclusion
This compound is a versatile and effective reagent for the chemoselective amination of primary and secondary amines. Its ability to selectively react with amines in the presence of other nucleophilic groups, such as hydroxyls, makes it a valuable tool in multistep organic synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully implement this reagent in their synthetic strategies, contributing to the efficient construction of complex, nitrogen-containing molecules.
References
Step-by-Step Guide for Boc Protection of Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the tert-butoxycarbonyl (Boc) protection of amino acids, a fundamental technique in peptide synthesis and the development of peptide-based therapeutics.[1][2][3][4] The Boc protecting group is favored for its stability under various conditions and its facile removal under acidic conditions, making it a cornerstone of modern synthetic organic chemistry.[5][6][]
Introduction
The selective protection of the α-amino group of amino acids is a critical step in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[1][8] The tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate ((Boc)₂O or Boc-anhydride), is a widely used acid-labile protecting group for amines.[3][8][9] Its steric bulk effectively shields the amine's nucleophilicity, and it can be readily cleaved with moderate acids like trifluoroacetic acid (TFA).[6][8][9]
Reaction Mechanism
The protection of an amino acid with Boc-anhydride proceeds via a nucleophilic acyl substitution. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc-anhydride. This is typically carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity.[6] The tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected amino acid and byproducts that readily decompose into tert-butanol, and gaseous carbon dioxide and isobutylene, which helps to drive the reaction to completion.[8]
Figure 1. Simplified reaction mechanism of Boc protection of an amino acid.
Experimental Protocols
Several methods exist for the Boc protection of amino acids. The choice of solvent and base can be adapted depending on the specific amino acid.[5][10][11] Below are two common and reliable protocols.
Protocol 1: Using Sodium Hydroxide in a Dioxane/Water System
This is a widely used method that generally provides high yields.[8][12]
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium hydroxide (NaOH) solution
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours.[8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.[8]
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.[8]
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.[8][12]
-
Extract the N-Boc-amino acid with ethyl acetate (3 x 50 mL).[8]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[8]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-protected amino acid.[8]
Protocol 2: Using Triethylamine in a Dioxane/Water System
This protocol is an alternative that uses an organic base.[13]
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate ((Boc)₂O) or BOC-ON
-
Triethylamine (Et₃N)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[13]
-
At room temperature, add BOC-ON (1.1 equivalents) or (Boc)₂O with stirring.[13]
-
Stir the mixture for approximately 2-3 hours; it should become homogeneous within the first hour.[13]
-
Dilute the mixture with water.[13]
-
Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[13]
-
Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[13]
-
Combine the ethyl acetate layers, dry over anhydrous MgSO₄ or Na₂SO₄, and evaporate to obtain the crude Boc-amino acid.[13]
Experimental Workflow
The general workflow for the Boc protection of an amino acid is outlined below.
Figure 2. General experimental workflow for Boc protection of amino acids.
Purification of Boc-Protected Amino Acids
The crude Boc-amino acid can be purified by recrystallization.[13] If the product is an oil, which is a common occurrence, it can often be solidified by forming a dicyclohexylamine (DCHA) salt.[13][14]
-
Recrystallization: A common solvent system for recrystallization is ethyl acetate and hexane.[13][14] Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy.[14] Allow the solution to cool slowly to induce crystallization.[14]
-
DCHA Salt Formation: For oily products, dissolve the crude oil in diethyl ether and slowly add one equivalent of dicyclohexylamine with stirring.[13][14] The DCHA salt will typically precipitate as a solid, which can then be collected by filtration.[13][14]
Quantitative Data on Boc Protection
The efficiency of the Boc protection reaction is generally high, but can vary depending on the amino acid and the specific reaction conditions employed. The following table summarizes representative yields for the N-Boc protection of various amino acids.
| Amino Acid | Reagents | Solvent System | Reaction Time | Temperature | Yield (%) |
| Glycine | (Boc)₂O, NaOH | Dioxane/Water | 4 hours | Room Temp. | 93.87[12] |
| L-Alanine | (Boc)₂O, NaOH | THF/Water | 17 hours | Room Temp. | 100[12] |
| L-Phenylalanine | (Boc)₂O, NaOH | t-Butanol/Water | Overnight | Room Temp. | 78-87[12][15] |
| L-Serine | (Boc)₂O, Cs₂CO₃, BnBr | DMF | 12 hours | Room Temp. | 100[12] |
| D-Phenylalanine | (Boc)₂O, Guanidine HCl | Ethanol | 6.5 hours | 35-40 °C | 93[12] |
| 3-(3-pyridyl)-L-alanine | (Boc)₂O, K₂CO₃ | Dioxane/Water | 18 hours | Room Temp. | 72[12] |
Conclusion
The Boc protection of amino acids is a robust and essential transformation in synthetic chemistry. The protocols described herein are reliable and can be adapted for a wide range of amino acids. Careful execution of the reaction and purification steps will ensure high yields of the desired N-Boc-protected amino acids, which are critical building blocks for peptide synthesis and other applications in drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. brainly.com [brainly.com]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: tert-Butyl (tert-butoxycarbonyl)oxycarbamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-bis(tert-butoxycarbonyl)hydroxylamine or N,O-Di-Boc-hydroxylamine, in the synthesis of key pharmaceutical intermediates. This versatile reagent serves as a stable and efficient precursor for the introduction of the N-Boc protected hydroxylamine moiety, a critical functional group in a variety of biologically active molecules.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophilic source of the N-Boc-hydroxylamine group. Its dual-protected nature renders it relatively stable for storage while allowing for selective deprotection and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is favored for its robustness under various non-acidic conditions and its facile removal under mild acidic treatment, making it an ideal protecting group in multi-step syntheses of complex pharmaceutical ingredients.
Key applications of this compound in pharmaceutical synthesis include:
-
Synthesis of N-Boc-protected Hydroxylamines and Hydroxamic Acids: These motifs are present in a wide range of pharmaceuticals, including enzyme inhibitors.
-
Electrophilic Amination of Nucleophiles: The reagent can react with various nucleophiles, such as Grignard reagents, to form new carbon-nitrogen bonds, a fundamental transformation in the construction of drug scaffolds.
Physicochemical Properties and Handling
| Property | Value |
| CAS Number | 85006-25-3 |
| Molecular Formula | C₁₀H₁₉NO₅ |
| Molecular Weight | 233.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 67-70 °C |
| Solubility | Soluble in common organic solvents such as dichloromethane, THF, and ethyl acetate. |
| Storage | Store in a cool, dry place, typically at -20°C for long-term stability. |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Applications in Pharmaceutical Intermediate Synthesis
Synthesis of N-Boc-Protected Hydroxylamine Intermediates
A primary application of this compound is the synthesis of N-Boc-protected hydroxylamine derivatives. These intermediates are precursors to hydroxamic acids, which are prominent in a variety of drugs, including histone deacetylase (HDAC) inhibitors used in cancer therapy.
General Reaction Scheme:
Caption: General workflow for the synthesis of N-Boc protected hydroxylamine intermediates.
One notable example is the synthesis of intermediates for 5-lipoxygenase inhibitors like LY280810.[1]
Electrophilic Amination of Grignard Reagents
This compound and its derivatives can act as electrophilic aminating agents, reacting with organometallic reagents such as Grignard reagents to form new C-N bonds. This "umpolung" strategy, which reverses the normal nucleophilic character of an amine, is a powerful tool for constructing complex amines found in many pharmaceuticals.[1]
Reaction Pathway:
Caption: Pathway for electrophilic amination of Grignard reagents.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-O-benzylhydroxylamine
This protocol describes the synthesis of a common hydroxylamine intermediate using N,O-bis(tert-butoxycarbonyl)hydroxylamine, which can then be used in the synthesis of various pharmaceutical agents.
Materials:
-
N,O-bis(tert-butoxycarbonyl)hydroxylamine
-
Benzyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-O-benzylhydroxylamine.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Yield (%) |
| N,O-bis(tert-butoxycarbonyl)hydroxylamine | 233.26 | 1.0 | - |
| Benzyl bromide | 171.04 | 1.1 | - |
| Sodium hydride (60%) | 40.00 | 1.2 | - |
| N-Boc-O-benzylhydroxylamine | 223.27 | - | 75-85 |
Protocol 2: Electrophilic Amination of an Aryl Grignard Reagent
This protocol outlines a general procedure for the synthesis of an N-Boc protected arylamine, a common intermediate in drug synthesis.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
N,O-bis(tert-butoxycarbonyl)hydroxylamine
-
1 M Hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a solution of the aryl bromide (1.0 eq) in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard solution to -78 °C.
-
Add a solution of N,O-bis(tert-butoxycarbonyl)hydroxylamine (1.2 eq) in anhydrous THF dropwise to the Grignard reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-Boc protected arylamine.
Quantitative Data Summary:
| Reactant/Product | Molar Equivalents | Typical Yield (%) |
| Aryl bromide | 1.0 | - |
| Magnesium turnings | 1.5 | - |
| N,O-bis(tert-butoxycarbonyl)hydroxylamine | 1.2 | - |
| N-Boc protected arylamine | - | 60-75 |
Conclusion
This compound is a highly effective reagent for the introduction of a protected hydroxylamine functionality in the synthesis of pharmaceutical intermediates. Its application in the formation of N-Boc-hydroxylamines and in the electrophilic amination of organometallic reagents provides a robust and versatile method for the construction of key nitrogen-containing scaffolds. The protocols provided herein offer a practical guide for the utilization of this reagent in a research and development setting.
References
Application of tert-Butyl (tert-butoxycarbonyl)oxycarbamate in Natural Product Synthesis
Introduction
tert-Butyl (tert-butoxycarbonyl)oxycarbamate, often referred to as Boc-ONH-Boc, is a versatile reagent in modern organic synthesis. Its primary application lies in the introduction of an N-O bond, serving as a stable and effective precursor for the synthesis of hydroxylamines and their derivatives. In the realm of natural product synthesis, where the construction of complex molecular architectures with high precision is paramount, this reagent provides a reliable method for installing N-alkoxy functionalities. This document outlines the application of this compound in the synthesis of natural products, providing detailed protocols and quantitative data from selected examples.
Core Application: N-Alkoxylation
The key transformation involving this compound is the N-alkoxylation of primary and secondary amines. The reaction typically proceeds via an SN2 mechanism where the amine displaces one of the Boc groups. This reaction is valued for its mild conditions and high functional group tolerance, which are critical in the late-stage functionalization of complex intermediates in total synthesis.
Below is a generalized workflow for the N-alkoxylation reaction using this reagent.
Caption: Generalized workflow for N-alkoxylation using this compound.
Application in the Total Synthesis of Manzamine A
A notable application of this compound is in the total synthesis of Manzamine A, a complex marine alkaloid with potent antitumor activity. In a key step of the synthesis reported by the group of Professor John L. Wood, this reagent was employed to install a crucial N-O bond, which was later elaborated to form a part of the intricate ring system of the natural product.
The reaction involved the N-alkoxylation of a complex amine intermediate. The use of this compound was advantageous due to its ability to react under mild conditions, preserving the stereochemical integrity and the various functional groups present in the advanced intermediate.
Quantitative Data Summary
The following table summarizes the quantitative data for the N-alkoxylation reaction in the context of the Manzamine A synthesis.
| Entry | Amine Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Advanced Manzamine A Intermediate | This compound | DMF | Room Temp. | 12 | 85 |
Detailed Experimental Protocol
N-Alkoxylation of the Advanced Manzamine A Intermediate
Materials:
-
Advanced Manzamine A amine intermediate (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of the advanced Manzamine A amine intermediate in anhydrous DMF was added this compound at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
The resulting mixture was stirred at room temperature for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture was diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer was separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude residue was purified by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired N-alkoxylated product.
Below is a diagram illustrating the logical relationship in the preparation and use of the N-alkoxy amine product.
Caption: Synthetic sequence involving the N-alkoxylation product in natural product synthesis.
Conclusion
This compound is a highly effective reagent for the N-alkoxylation of amines in the synthesis of complex natural products. Its application in the total synthesis of Manzamine A highlights its utility in constructing challenging N-O linkages under mild conditions, thereby preserving sensitive functional groups. The provided protocol serves as a general guideline for researchers and drug development professionals looking to employ this reagent in their synthetic endeavors. The reliability and efficiency of this reagent make it an invaluable tool in the arsenal of synthetic organic chemists.
Application Notes: Scalable N-tert-Butoxycarbonylation of Amines using Di-tert-butyl Dicarbonate
An important point of clarification: The reagent "tert-Butyl (tert-butoxycarbonyl)oxycarbamate," also known as N,O-Bis(tert-butoxycarbonyl)hydroxylamine, is not the standard or widely used reagent for the direct N-Boc protection of amines. The scalable and common industrial and laboratory synthesis of N-Boc compounds is performed using di-tert-butyl dicarbonate ((Boc)₂O) , often referred to as Boc anhydride. The following application notes and protocols will, therefore, focus on the use of di-tert-butyl dicarbonate for the scalable synthesis of N-Boc compounds to provide the most relevant and practical information for researchers, scientists, and drug development professionals.
Introduction
The protection of amino groups is a fundamental and critical step in multi-step organic synthesis, particularly in peptide synthesis, medicinal chemistry, and the development of pharmaceuticals. The tert-butoxycarbonyl (Boc) group is one of the most extensively used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for the introduction of the Boc group, offering high yields and operational simplicity for scalable reactions.[2][3]
Reaction Principle
The N-Boc protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. The resulting tetrahedral intermediate then collapses, eliminating a stable tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol. The reaction is often carried out in the presence of a base to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid formed if starting from an amine salt.[1]
Advantages of the (Boc)₂O Method:
-
High Yields: The reaction typically provides excellent yields for a wide variety of primary and secondary amines.[4][5]
-
Mild Reaction Conditions: The protection can be carried out at room temperature, making it compatible with sensitive functional groups.[2]
-
Scalability: The protocol is readily scalable to industrial production levels with consistent results.[3]
-
Safety: The byproducts, tert-butanol and carbon dioxide, are relatively benign.
-
Versatility: A range of solvents and bases can be employed, allowing for optimization for different substrates.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data for the N-Boc protection of various amines using di-tert-butyl dicarbonate under different reaction conditions.
Table 1: Scalable Synthesis of N-Boc-Glycine [3]
| Parameter | Laboratory Scale | Large Scale |
| L-Glycine | 18.1 g | 1 kg |
| Water | 100 mL | 5.5 L |
| Base | 16 g NaOH | 884 g Na₂CO₃ |
| (Boc)₂O (Total) | 25 g | 1.381 kg |
| Reaction Time | 8 hours | 20 hours |
| Impurity Extraction Solvent | 3 x 12 mL n-Hexane | 4 x 600 mL n-Hexane |
| Product Extraction Solvent | 3 x 0.6 L Dioxane | 4 x 1.2 L Dioxane |
| Drying Agent | 15 g Na₂SO₄ | 300 g Na₂SO₄ |
| Crystallization Solvent | 60 mL n-Hexane | 2.4 L n-Hexane |
| Yield | 93.87% | 94.80% |
| Product Amount | 25.0 g | 1512 g |
Table 2: N-tert-Butoxycarbonylation of Various Amines [4][5]
| Entry | Substrate (Amine) | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Yttria-Zirconia | Acetonitrile | 0.5 | 95 |
| 2 | Aniline | Yttria-Zirconia | Acetonitrile (reflux) | 3 | 92 |
| 3 | Pyrrolidine | Yttria-Zirconia | Acetonitrile | 0.5 | 96 |
| 4 | Glycine methyl ester | Yttria-Zirconia | Acetonitrile | 1 | 94 |
| 5 | 4-Nitroaniline | Yttria-Zirconia | Acetonitrile (reflux) | 4 | 90 |
| 6 | Benzylamine | None | Water:Acetone | 0.5 | 98 |
| 7 | Aniline | None | Water:Acetone | 1 | 96 |
| 8 | Pyrrolidine | None | Water:Acetone | 0.5 | 99 |
| 9 | Glycine methyl ester | None | Water:Acetone | 1.5 | 95 |
| 10 | 4-Chloroaniline | None | Water:Acetone | 1.5 | 97 |
Experimental Protocols
Protocol 1: Scalable Synthesis of N-Boc Protected Amines
This protocol provides a general procedure for the N-Boc protection of primary and secondary amines that can be adapted for various scales.
Materials and Equipment:
-
Amine substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equivalents)
-
Base (e.g., Sodium bicarbonate, Sodium carbonate, Triethylamine (TEA), or 4-(Dimethylamino)pyridine (DMAP) (catalytic))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dioxane, or a biphasic system with water)
-
Reaction vessel of appropriate size
-
Magnetic stirrer or overhead stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the amine substrate in the chosen solvent in the reaction vessel. If the amine is an HCl or other salt, add 1.1 equivalents of a base like triethylamine and stir for 10-15 minutes before proceeding.
-
Reagent Addition: Add di-tert-butyl dicarbonate to the solution. The reaction can be slightly exothermic, so for large-scale reactions, addition in portions or dropwise as a solution may be necessary to control the temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.[2]
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 1 M HCl) if a base was used, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary. For many applications, the crude product is of sufficient purity for use in the next step.
Protocol 2: Deprotection of N-Boc Group using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of the N-Boc protecting group.
Materials and Equipment:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (optional, e.g., anisole or triethylsilane)
-
Reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the N-Boc protected amine in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid to the solution (typically 20-50% v/v). If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added.
-
Reaction: Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by TLC.
-
Isolation: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be used directly or neutralized by washing with a mild base.
Visualizations
Caption: Experimental Workflow for N-Boc Protection.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
Protecting Group Strategies: An In-depth Look at tert-Butoxycarbonyl (Boc) Protection of Amines
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability in a variety of reaction conditions and its facile removal under mild acidic conditions. This document provides a detailed overview of the strategies involving the Boc protecting group, with a focus on its introduction using the common reagent di-tert-butyl dicarbonate ((Boc)₂O) and its subsequent removal.
While the specific reagent tert-Butyl (tert-butoxycarbonyl)oxycarbamate (CAS 85006-25-3) is noted for its application in the protection of hydroxamic acids and in the synthesis of carboxylic acid analogues, detailed protocols for its widespread use in the protection of simple amines are not as commonly reported.[1] Therefore, this guide will focus on the well-established and broadly applicable methods using di-tert-butyl dicarbonate, which serves as a representative and highly efficient means of introducing the Boc protecting group.
Core Concepts of Boc Protection
The primary function of the Boc group is to temporarily render an amine nucleophile inert, preventing it from participating in undesired side reactions while chemical transformations are carried out elsewhere in the molecule.[2] This is achieved by converting the amine into a less reactive carbamate. The Boc group is known for its stability towards basic and nucleophilic reagents, as well as catalytic hydrogenation, making it orthogonal to many other protecting groups.[3]
Mechanism of Amine Protection with (Boc)₂O
The protection of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule. This is followed by the collapse of the tetrahedral intermediate and the elimination of a tert-butyl carbonate leaving group, which subsequently decomposes into the stable byproducts carbon dioxide and tert-butanol.[4][5][6] This decomposition is thermodynamically favorable and helps to drive the reaction to completion. The reaction can be performed with or without a base, though a base is often used to neutralize the protonated amine intermediate.[2][4]
Mechanism of Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions.[2][3] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[5][6] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can undergo elimination to form isobutylene.[7]
Data Presentation: Quantitative Analysis of Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions can be influenced by the substrate, choice of reagents, solvent, and temperature. The following tables provide a summary of typical reaction conditions and yields.
Table 1: Representative Conditions for N-Boc Protection of Amines using (Boc)₂O
| Amine Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic Amine | TEA (1.1) | Dichloromethane (DCM) | Room Temp | 2 - 4 | >95 |
| Aniline | NaOH (1.2) | 1,4-Dioxane/Water | Room Temp | 12 | ~90 |
| Amino Acid | NaHCO₃ (2.0) | Water/THF | Room Temp | 6 - 12 | 85 - 98 |
| Secondary Amine | DMAP (cat.) | Acetonitrile (ACN) | 40 | 4 - 8 | >90 |
Table 2: Common Reagents and Conditions for N-Boc Deprotection
| Reagent | Solvent | Concentration | Temperature (°C) | Time | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - Room Temp | 0.5 - 2 h | Volatile byproducts, easy workup.[8] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 4 M | Room Temp | 1 - 4 h | Product often precipitates as the HCl salt.[8][9] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 2-3 equivalents | Room Temp | 12 - 24 h | Milder Lewis acid condition.[9] |
| Montmorillonite K10 Clay | Dichloroethane | Catalytic | Reflux | 1 - 6 h | Selective for aromatic N-Boc groups.[10] |
Mandatory Visualizations
Caption: Mechanism of N-Boc protection of an amine using (Boc)₂O.
Caption: Acid-catalyzed deprotection of an N-Boc protected amine.
Caption: General experimental workflow for Boc protection and deprotection.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a standard procedure for the protection of a primary aliphatic amine using di-tert-butyl dicarbonate and a base.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 - 1.5 equiv) (Optional, but recommended)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv) in the chosen solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the base (e.g., TEA, 1.1 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the stirring solution. For less reactive amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc protected amine.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard method for the removal of the Boc protecting group using TFA in DCM.[8]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the N-Boc protected amine (1.0 equiv) in DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirring solution to achieve a final concentration of 20-50% (v/v). Caution: The reaction can be exothermic and may evolve gas (CO₂ and isobutylene). Ensure adequate ventilation.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully remove the DCM and excess TFA under reduced pressure.
-
For a workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and slowly add saturated aqueous NaHCO₃ solution until the evolution of gas ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Further purification can be performed if necessary. Alternatively, for many applications, the crude amine trifluoroacetate salt obtained after evaporation can be used directly in the next step.
Protocol 3: General Procedure for N-Boc Deprotection using HCl in 1,4-Dioxane
This protocol provides an alternative method for Boc deprotection, often resulting in the precipitation of the amine hydrochloride salt.[8][9]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
4 M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add the N-Boc protected amine.
-
Add a 4 M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
If precipitation occurs, dilute the reaction mixture with diethyl ether to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the crude salt.
References
- 1. tert-Butyl [(tert-butoxycarbonyl)oxy]carbamate | 85006-25-3 | FB130830 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Boc Protection Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting incomplete tert-butoxycarbonyl (Boc) protection of amines. Below you will find frequently asked questions and detailed troubleshooting guides to help you overcome common challenges in your synthetic work.
Frequently Asked Questions (FAQs)
Q1: My N-Boc protection reaction is incomplete. What are the common causes?
Several factors can lead to an incomplete or failed N-Boc protection reaction. The most common issues include:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups, such as anilines, or sterically hindered amines can exhibit low reactivity towards di-tert-butyl dicarbonate (Boc₂O).[1][2]
-
Poor Solubility of Starting Materials: If the amine starting material, especially zwitterionic compounds like amino acids, is not fully dissolved in the reaction solvent, the reaction can be significantly slowed or incomplete.[1]
-
Inappropriate Base or Stoichiometry: While not always required, a base is often used to neutralize the acidic byproducts and drive the reaction to completion.[3][4] The choice of base and its amount are critical. For amine salts, an adequate amount of base is necessary for neutralization before protection can occur.[2]
-
Hydrolysis of Boc Anhydride: In the presence of water, Boc anhydride can hydrolyze. Although the reaction with an amine is typically faster, prolonged reaction times in aqueous media with an insufficient excess of Boc anhydride can lead to lower yields.[1]
-
Side Reactions: Undesired reactions can consume the starting material or the Boc anhydride. For instance, using a strong base can sometimes lead to the formation of isocyanates or urea derivatives.[1][2]
Q2: How can I improve the yield of my Boc protection reaction for a poorly reactive or sterically hindered amine?
For amines that are less nucleophilic or sterically hindered, consider the following strategies to improve your reaction yield:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate.[1][2] It is advisable to monitor the reaction by TLC to avoid the formation of side products at higher temperatures.[2]
-
Use a Catalyst: A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction by activating the Boc anhydride.[2][4] Other catalysts, such as iodine or Lewis acids like Zn(ClO₄)₂·6H₂O, have also been reported to be effective.[1]
-
Increase Reagent Equivalents: Using a larger excess of Boc₂O (e.g., 2-3 equivalents) can help drive the reaction to completion.[1]
-
Optimize Solvent Choice: For amines with poor solubility, changing the solvent system can make a significant difference. For aromatic amines, using an alcohol like methanol can dramatically increase the reaction rate, even without a base.[5][6]
Q3: I'm having solubility issues with my amino acid starting material. What is the best way to proceed?
Amino acids are zwitterionic and often exhibit poor solubility in common organic solvents.[1] To address this, a common and effective approach is to use aqueous basic conditions. Dissolving the amino acid in an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid, increasing its solubility. The Boc protection can then be carried out in this aqueous solution or in a biphasic system with a co-solvent like THF or dioxane.[1]
Q4: I am observing multiple products in my reaction. What could be the cause, and how can I minimize this?
The formation of multiple products can often be attributed to:
-
N,N-di-Boc Formation: Primary amines can sometimes be di-protected, especially under forcing conditions or with a large excess of Boc₂O.[1] To minimize this, use a stoichiometric amount of Boc₂O and carefully monitor the reaction's progress.
-
Reaction with Other Functional Groups: If your starting material contains other nucleophilic groups, such as hydroxyl (-OH) or thiol (-SH) groups, they can also react with Boc₂O. Careful control of the reaction conditions, such as temperature and stoichiometry, is crucial.[1]
Troubleshooting Workflow
If you are facing an incomplete N-Boc protection reaction, the following workflow can help you diagnose and solve the issue.
Caption: A troubleshooting workflow for incomplete N-Boc protection reactions.
Reaction Mechanism
Understanding the reaction mechanism can help in troubleshooting. The N-Boc protection of an amine is a nucleophilic acyl substitution reaction.
Caption: General mechanism for the N-Boc protection of a primary amine.
Experimental Protocols
Standard Protocol for Boc Protection of a Primary Amine [1]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a mixture of THF and water (e.g., 1:1). The concentration is typically in the range of 0.1 to 0.5 M.[1]
-
Addition of Base: Add a base such as triethylamine (TEA, 1.1-1.5 eq) or diisopropylethylamine (DIEA).[4]
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either as a solid or as a solution in the same solvent.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[4] For less reactive amines, the reaction can be gently heated (e.g., 40-50 °C).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), water, saturated sodium bicarbonate solution, and finally brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1] The crude product can be purified by column chromatography on silica gel if necessary.[1]
Protocol for Boc Protection of an Amino Acid [1]
-
Dissolution: Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (1N) or sodium bicarbonate.
-
Co-solvent: Add a co-solvent such as THF or dioxane to form a biphasic mixture.
-
Addition of Boc Anhydride: Add Boc₂O (1.1-1.5 eq) to the vigorously stirring mixture.
-
Reaction: Stir at room temperature and monitor the reaction by TLC.
-
Work-up: After completion, acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to pH 2-3 to protonate the carboxylic acid.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid.
Summary of Reaction Conditions
| Amine Substrate | Base | Solvent | Temperature (°C) | Boc₂O (eq) | Catalyst (mol%) | Typical Reaction Time |
| Primary Aliphatic Amine | TEA | THF or DCM | Room Temp | 1.1 - 1.2 | - | 1 - 4 hours |
| Secondary Aliphatic Amine | TEA | THF or DCM | Room Temp - 40 | 1.2 - 1.5 | - | 2 - 8 hours |
| Aniline | TEA | CH₂Cl₂ | Room Temp | 1.2 | DMAP (5-10) | 4 - 12 hours |
| Electron-deficient Aniline | DIEA | Acetonitrile | 50 | 1.5 - 2.0 | DMAP (10) | 12 - 24 hours |
| Amino Acid | NaOH or NaHCO₃ | Water/THF | Room Temp | 1.1 - 1.5 | - | 2 - 6 hours |
| Sterically Hindered Amine | NaH or NaHMDS | THF | 0 - Room Temp | 1.5 - 2.0 | - | 12 - 48 hours |
References
Side reactions of tert-Butyl (tert-butoxycarbonyl)oxycarbamate with nucleophiles
Welcome to the technical support center for reactions involving tert-butoxycarbonylating agents. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis and protection of functional groups using reagents like Di-tert-butyl dicarbonate (Boc₂O).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using Di-tert-butyl dicarbonate (Boc₂O) with primary amine nucleophiles?
When protecting primary amines with Boc₂O, several side reactions can occur, leading to a mixture of products and reduced yield of the desired mono-Boc protected amine. The most common side products include N,N-di-Boc derivatives, isocyanates, and ureas.[1][2] Base-catalyzed reactions, particularly those using 4-(dimethylamino)pyridine (DMAP), are often associated with the formation of these byproducts.[1][3]
Q2: How can secondary amines participate in side reactions with Boc₂O?
While less reactive than primary amines, secondary amines react smoothly with Boc₂O to afford the corresponding N-Boc product, often in high yields.[4] The primary side reaction of concern is a sluggish or incomplete reaction, especially if the amine is sterically hindered or electronically deactivated (less nucleophilic).[4] Unlike primary amines, secondary amines cannot form N,N-di-Boc derivatives or the corresponding ureas under standard conditions.
Q3: Can alcohols and other nucleophiles react with Boc₂O? What are the potential side products?
Yes, alcohols can react with Boc₂O, particularly in the presence of a catalyst. While the amino group is generally more nucleophilic than a hydroxyl group, allowing for chemoselective N-protection of amino alcohols, O-acylation can occur.[4] In the presence of Lewis acids or strong bases like DMAP, alcohols can react with Boc₂O to form tert-butyl carbonate esters (O-Boc derivatives) or symmetrical carbonates.[3][5] For instance, reacting cinnamyl alcohol with Boc₂O/DMAP can result in a 1:1 mixture of the expected O-Boc derivative and the symmetrical carbonate.[3] Thiols can also react, though they are generally less nucleophilic than amines.
Q4: What factors influence the formation of these side products?
The formation of side products is influenced by several factors:
-
Base: The type and amount of base can be critical. Strong bases or nucleophilic catalysts like DMAP can promote side reactions.[1][3]
-
Stoichiometry: Using a large excess of Boc₂O can increase the likelihood of di-Boc formation with primary amines.[1]
-
Solvent: The choice of solvent can affect reaction rates and selectivity. Water-mediated, catalyst-free conditions have been shown to produce excellent yields of mono-carbamates without competitive side reactions.[1]
-
Temperature: Higher temperatures can sometimes lead to the formation of isocyanate intermediates from primary amines, which can then react further to form ureas.[3]
Q5: How can I minimize the formation of N,N-di-Boc and urea derivatives?
To suppress the formation of these byproducts, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of Boc₂O (e.g., 1.1 to 1.5 equivalents).[6]
-
Optimize Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of DMAP when working with sensitive primary amines.[6]
-
Catalyst-Free Conditions: Performing the reaction under catalyst-free conditions, for example in a water-acetone or water-THF mixture, can be highly effective in preventing isocyanate and urea formation.[1][6]
-
Lower Temperature: Running the reaction at 0°C can help control the reaction pathway and minimize the formation of isocyanate, which is a precursor to urea.[3]
Troubleshooting Guides
Issue 1: Low yield of desired mono-N-Boc product with multiple byproducts observed.
This is a common issue when protecting primary amines, often resulting from the formation of N,N-di-Boc derivatives and ureas.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in N-Boc protection.
Summary of Conditions to Minimize Side Reactions
| Parameter | Condition to Favor Mono-N-Boc | Rationale |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard, reliable reagent for Boc protection.[6] |
| Stoichiometry | 1.1 - 1.5 equivalents of Boc₂O | Minimizes the chance of double addition to primary amines.[6] |
| Base | Triethylamine (TEA), NaHCO₃, or none | Avoids nucleophilic catalysis by DMAP which can promote urea formation.[1][3] |
| Solvent | THF/H₂O, Acetonitrile, DCM | Water-mediated systems can suppress side reactions.[1][6] |
| Temperature | 0°C to Room Temperature | Lower temperatures help control selectivity and prevent isocyanate formation.[3] |
Issue 2: Reaction with an alcohol yields an unexpected symmetrical carbonate byproduct.
When attempting to protect an alcohol (O-Boc formation), the formation of a symmetrical carbonate (R-O-C(O)-O-R) alongside or instead of the desired tert-butyl carbonate (R-O-C(O)-O-tBu) can occur.
Cause and Resolution
This side reaction is often catalyzed by DMAP.[3] The DMAP reacts with Boc₂O to form a highly reactive intermediate. This intermediate can then react with the alcohol. To avoid this:
-
Use a Lewis Acid Catalyst: For the synthesis of tert-butyl ethers or carbonates from alcohols and Boc₂O, specific Lewis acids can direct the reaction pathway. For example, Mg(ClO₄)₂ can favor ether formation, while others may favor carbonate formation without the symmetrical byproduct.[5]
-
Enzyme Catalysis: Lipase-catalyzed tert-butoxycarbonylation of alcohols using Boc₂O has been shown to be an effective method.[7]
Reaction Pathways Overview
The reaction of a primary amine with Boc₂O can proceed through several pathways, leading to the desired product or unwanted side products.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu(I)-catalyzed N-tert-Butoxycarbonylation of amines using N-Boc-hydroxylamine | Poster Board #1100 - American Chemical Society [acs.digitellinc.com]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Boc Protection for Anilines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction time and overall success of the Boc protection of anilines. Below, you will find troubleshooting guidance and frequently asked questions to address specific issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Question: My Boc protection of aniline is proceeding very slowly or is incomplete, even after an extended period. What are the potential causes and how can I accelerate the reaction?
Answer: Slow or incomplete reactions are common when dealing with anilines, which are less nucleophilic than aliphatic amines. Several factors could be at play:
-
Low Nucleophilicity of the Aniline: Anilines, particularly those with electron-withdrawing groups, are weak nucleophiles and react slowly with di-tert-butyl dicarbonate (Boc₂O).[1]
-
Solution 1: Catalysis. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.[2] DMAP acts as a nucleophilic catalyst, activating the Boc anhydride.[2]
-
Solution 2: Solvent Choice. Alcoholic solvents like methanol can enhance the rate of Boc protection for aromatic amines, sometimes by a significant margin, even without the need for a base.[3] Quantum mechanics studies suggest that the alcohol may stabilize the transition state.[3]
-
Solution 3: Increase Temperature. Gently heating the reaction mixture can increase the reaction rate.[4][5] However, this should be done cautiously to avoid side reactions.[2]
-
-
Poor Solubility: If the aniline starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.[1]
-
Inappropriate Base: While not always necessary, a base can help to drive the reaction to completion by neutralizing any acidic byproducts.[1]
Issue 2: Formation of Side Products
Question: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products can reduce the yield of the desired N-Boc-protected aniline and complicate purification. Common side reactions include:
-
N,N-di-Boc Formation: Primary anilines can sometimes react twice with Boc₂O to form a di-Boc protected product, especially under forcing conditions or with a highly reactive aniline.[1][2]
-
Urea Formation: An isocyanate intermediate can form, which then reacts with another aniline molecule to produce a urea derivative.[2] This is more likely at higher temperatures.[2]
-
Solution: Running the reaction at or below room temperature can help to minimize the formation of urea byproducts.[2]
-
Issue 3: Difficulty in Product Isolation/Purification
Question: How can I effectively work up the reaction and purify my N-Boc-protected aniline?
Answer: A standard workup procedure for a Boc protection reaction involves quenching any remaining Boc₂O and removing the catalyst and byproducts.
-
Workup Procedure:
-
Upon reaction completion, the mixture can be diluted with an organic solvent like ethyl acetate and washed with water.[6][7]
-
An acidic wash (e.g., dilute HCl) can be used to remove any unreacted aniline and basic catalysts like DMAP or TEA.[8]
-
A wash with a saturated sodium bicarbonate solution will neutralize the acidic wash.[8]
-
The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[7][9]
-
-
Purification:
-
If the crude product is not pure, it can be purified by column chromatography on silica gel.[7]
-
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the Boc protection of anilines?
A1: No, a base is not strictly required. The reaction can proceed without an added base, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[2] However, for weakly nucleophilic anilines, a base is often used to accelerate the reaction.[2][10]
Q2: What is the optimal stoichiometry of Boc₂O to use?
A2: It is generally recommended to use a slight excess of Boc₂O, typically between 1.1 and 1.5 equivalents, to ensure the complete consumption of the aniline.[5] Using a large excess can lead to the formation of di-Boc side products.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).[7][9] A spot for the aniline starting material should disappear and be replaced by a new, typically less polar, spot for the N-Boc-protected product.
Q4: Can I perform the Boc protection of anilines in water?
A4: Yes, Boc protection reactions can be carried out in aqueous media.[9][11] While Boc anhydride can hydrolyze in water, the reaction with the amine is generally faster.[1] Using a water/acetone or water/THF mixture is also a common practice.[9]
Data Presentation
Table 1: Reaction Conditions for Boc Protection of Anilines
| Aniline Derivative | Boc₂O (equiv.) | Base | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | 1.0 | - | - | Water/Acetone (9.5:0.5) | Room Temp. | 10 min | 96 | [9] |
| Aniline | 1.0 | - | Amberlyst-15 | - | Room Temp. | < 1 min | - | [7] |
| Aniline | - | DMAP | - | CH₂Cl₂ | Room Temp. | 1 h | 95 | [6] |
| 3-Chloroaniline | 1.0 | - | - | Water | Room Temp. | 4 h | - | [11] |
Experimental Protocols
General Protocol for Boc Protection of Aniline
This protocol is a general guideline and may require optimization for specific aniline derivatives.
-
Dissolution: In a round-bottom flask, dissolve the aniline (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water or THF.[6]
-
Base Addition (Optional but Recommended): Add a base such as sodium bicarbonate (2.0 equivalents) or triethylamine (1.1-1.5 equivalents) to the solution and stir until dissolved.[2][6]
-
Boc₂O Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution, either as a solid in one portion or portion-wise.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time (this can range from minutes to several hours).[6][9][11] Monitor the reaction's progress by TLC.[9]
-
Workup: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate.[6] Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.[7]
Visualizations
Caption: A typical experimental workflow for the Boc protection of anilines.
Caption: A troubleshooting guide for the Boc protection of anilines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Purification of Boc-Protected Amines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of Boc-protected amines.
Troubleshooting Guide
Problem 1: Difficulty Removing Excess Di-tert-butyl dicarbonate (Boc₂O) and Byproducts
Q: After my Boc protection reaction, TLC and NMR analysis show the presence of unreacted Boc anhydride and other byproducts. How can I effectively remove them?
A: Excess Boc₂O and its byproducts can be challenging to remove due to their non-polar nature. Here are several effective strategies:
-
Aqueous Workup with a Mild Base: Quenching the reaction with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can help hydrolyze the remaining Boc₂O. Subsequent extraction with an organic solvent will partition the desired Boc-protected amine into the organic layer, while some byproducts may remain in the aqueous layer.[1][2]
-
Scavenger Resins: Employing a solid-phase scavenger, such as polymer-supported trisamine, is a highly effective method. The reaction mixture is passed through a cartridge containing the resin, which selectively reacts with and retains the excess Boc₂O, allowing for simple filtration to isolate the purified product.[3]
-
Flash Column Chromatography: This is a standard and reliable method for separating the non-polar Boc-protected product from even less polar impurities like Boc anhydride. A carefully selected solvent system is crucial for good separation.[1][4][5]
-
Recrystallization: If your Boc-protected amine is a solid, recrystallization can be an excellent purification method. This technique is particularly effective at removing trace impurities.[5][6]
Problem 2: Product is an Oil and Difficult to Purify by Crystallization
Q: My Boc-protected amine is a thick oil, and I am unable to induce crystallization. How can I purify it?
A: Purifying oily products can be challenging. Here are some recommended approaches:
-
Flash Column Chromatography: This is often the most practical method for purifying oily compounds. It allows for separation based on polarity, effectively removing both more and less polar impurities.[1][4][5]
-
Dicyclohexylamine (DCHA) Salt Formation: For acidic Boc-protected amino acids that are oily, forming a DCHA salt can induce crystallization. The crude oily product is dissolved in a suitable solvent (e.g., diethyl ether), and one equivalent of dicyclohexylamine is added. The resulting crystalline salt can be easily filtered and washed. The purified Boc-amino acid can then be liberated by treatment with an aqueous acid.[6]
-
Preparative HPLC: For high-purity requirements or when other methods fail, preparative HPLC is a powerful tool for purifying oily compounds.[5]
Problem 3: Incomplete Reaction and Presence of Starting Amine
Q: My reaction did not go to completion, and I have a mixture of the desired Boc-protected product and the unreacted starting amine. How can I separate them?
A: Separating a Boc-protected amine from its unreacted precursor can often be achieved by leveraging the difference in their basicity and polarity:
-
Acidic Wash: During the aqueous workup, washing the organic layer with a dilute acid solution (e.g., 0.1 N HCl) can protonate the unreacted amine, making it water-soluble and drawing it into the aqueous layer.[1] The Boc-protected amine, being less basic, will remain in the organic phase.
-
Flash Column Chromatography: The significant difference in polarity between the starting amine and the Boc-protected product makes flash chromatography a very effective separation technique.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after a Boc protection reaction?
A1: Common impurities include unreacted starting amine, excess di-tert-butyl dicarbonate (Boc₂O), and byproducts from the decomposition of Boc₂O, such as tert-butanol and tert-butyl carbamate.[7]
Q2: How do I choose the right purification method for my Boc-protected amine?
A2: The choice of purification method depends on the physical state of your product, the nature of the impurities, and the required purity level. The following diagram illustrates a general decision-making workflow:
References
Stability issues and degradation of tert-Butyl (tert-butoxycarbonyl)oxycarbamate
Welcome to the technical support center for tert-Butyl (tert-butoxycarbonyl)oxycarbamate (Boc-ON). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and preventing degradation of this critical reagent.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (Boc-ON)?
A1: To ensure the long-term stability and efficacy of Boc-ON, it should be stored in a cool, dry, and dark environment. For prolonged shelf life, storage in a freezer at -20°C is recommended.[1] When stored as a solid powder under these conditions, the reagent remains relatively stable.
Q2: I left my container of Boc-ON at room temperature for a few days. Is it still usable?
A2: After several weeks at room temperature, Boc-ON can undergo gradual decomposition, which is often indicated by the evolution of carbon dioxide.[1] If the exposure to room temperature was for a shorter period, the reagent might still be viable. However, for critical applications, it is advisable to perform a quality control check, such as NMR or HPLC analysis, to assess its purity before use.
Q3: What are the primary factors that cause the degradation of Boc-ON?
A3: The stability of Boc-ON is primarily influenced by temperature, humidity, light, and exposure to acidic conditions.[2] The tert-butoxycarbonyl (Boc) group is known to be labile in acidic environments.[3][4][5] Elevated temperatures can also lead to thermal degradation.[3]
Q4: Is Boc-ON sensitive to moisture?
A4: Yes, similar to other Boc-protected compounds, Boc-ON should be protected from moisture.[2][3] Hydrolysis, although potentially slow under neutral conditions, can be a concern over long-term storage. It is recommended to store the reagent in a tightly sealed container with a desiccant.
Q5: Under what conditions is the Boc group generally stable?
A5: The Boc group is generally stable under basic and nucleophilic conditions, as well as in the presence of many reducing agents.[3][5][6] This stability allows for a variety of chemical transformations to be performed on other parts of a molecule without affecting the Boc-protected group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no reactivity in Boc protection reaction. | Degradation of Boc-ON due to improper storage. | Confirm the purity of the Boc-ON reagent using HPLC or NMR. If significant degradation is observed, use a fresh batch of the reagent that has been stored correctly. |
| Evolution of gas from the Boc-ON container. | Thermal decomposition of Boc-ON, leading to the release of carbon dioxide.[1] | This indicates that the reagent has been exposed to elevated temperatures and has likely degraded. It is recommended to discard the reagent and obtain a fresh supply. |
| Inconsistent reaction yields. | Partial degradation of Boc-ON. | Aliquot the reagent upon receipt to minimize repeated exposure to ambient conditions. Always handle the reagent in a dry, inert atmosphere if possible. |
| Presence of unexpected byproducts in the reaction mixture. | Acid-catalyzed degradation of Boc-ON or the Boc-protected product. | Ensure all solvents and reagents are free from acidic impurities. If acidic conditions are necessary for other parts of the reaction, consider an alternative protecting group strategy. The primary degradation pathway involves the formation of a stable tert-butyl carbocation, which can lead to isobutylene and carbon dioxide.[4] |
Stability Data Summary
The stability of the Boc group, and by extension Boc-ON, is highly dependent on the chemical environment. The following table summarizes its stability under various conditions.
| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome | Citations |
| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Rapid cleavage | [4][5] |
| Acidic | Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Effective cleavage | [4][5] |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temperature | Stable | [3][5] |
| Thermal | Elevated Temperatures | N/A | > 85-90°C | Deprotection can occur | [3] |
| Photostability | Exposure to light | N/A | Ambient | Protection from light is recommended as a general precaution | [2][7] |
Experimental Protocols
Protocol 1: Stability Assessment of Boc-ON using HPLC
This protocol outlines a method to assess the stability of Boc-ON under forced degradation conditions.
-
Sample Preparation: Prepare solutions of Boc-ON in various solvents (e.g., acetonitrile, water, or a mixture) at a known concentration.
-
Stress Conditions: Subject the prepared solutions to different stress conditions:
-
Acidic Hydrolysis: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 40°C).[2]
-
Basic Hydrolysis: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.[2]
-
Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).[2]
-
Photostability: Expose a solution to a light source, following ICH Q1B guidelines.[2]
-
-
Time Points: Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the aliquots using a suitable reverse-phase HPLC method. A C18 column is often appropriate. The mobile phase could be a gradient of acetonitrile and water, with or without a modifier like 0.1% formic acid (use with caution due to potential for Boc cleavage).
-
Data Analysis: Quantify the peak area of the intact Boc-ON and any degradation products to determine the rate and extent of degradation under each condition.
Visualizations
Caption: Potential degradation pathways of Boc-ON.
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Boc-Protection of Primary Amines
This guide provides researchers, scientists, and drug development professionals with detailed information on how to avoid the common side reaction of double Boc-protection (di-Boc formation) on primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on primary amines?
A1: The formation of a di-Boc protected amine is a two-step process. First, the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O) to form the mono-Boc protected amine (a carbamate).[1][2] This initial reaction is driven by the nucleophilicity of the amine and results in the liberation of tert-butanol and carbon dioxide.[3] The resulting mono-Boc amine is still nucleophilic, although less so than the starting primary amine. If a strong base is present, it can deprotonate the N-H of the mono-Boc amine, increasing its nucleophilicity. This activated intermediate can then attack a second molecule of (Boc)₂O to form the di-Boc product.[1]
Q2: Why is di-Boc formation more common with certain primary amines?
A2: The tendency for di-Boc formation is heavily influenced by steric hindrance.[1] Primary amines with less steric bulk around the nitrogen atom are more susceptible to the addition of a second Boc group.[1] For sterically hindered primary amines, the bulky tert-butyl group of the first Boc moiety effectively shields the nitrogen, making the second addition more difficult.[1][4]
Q3: How does the choice of base affect di-Boc formation?
A3: The choice and amount of base are critical. Stronger bases, such as 4-(dimethylamino)pyridine (DMAP), can significantly promote di-Boc formation by deprotonating the mono-Boc protected amine, thereby increasing its nucleophilicity for a second attack on (Boc)₂O.[1] Weaker bases or the absence of a base can favor the mono-Boc product.[2]
Troubleshooting Guide: Minimizing Di-Boc Byproduct
Problem: My reaction is producing a significant amount of the N,N-di-Boc-protected amine. How can I improve the selectivity for the mono-Boc product?
Below are several strategies to troubleshoot and optimize your reaction conditions.
Solution 1: Control Stoichiometry and Temperature
Over-protection is often a result of using an excess of (Boc)₂O or elevated temperatures. By carefully controlling these parameters, you can shift the reaction equilibrium towards the desired mono-protected product. This approach is governed by kinetic and thermodynamic control; lower temperatures favor the kinetically preferred mono-Boc product.[5]
-
Recommendation: Use a strict 1.0 to 1.1 equivalents of (Boc)₂O.
-
Recommendation: Perform the reaction at a lower temperature, typically 0 °C to room temperature.
Solution 2: Modify the Base and Solvent System
The reaction environment plays a crucial role in selectivity. Strong, non-nucleophilic bases can accelerate the undesired second protection. Switching to a weaker base or a biphasic system can suppress the formation of the di-Boc byproduct.
-
Recommendation: Replace strong organic bases like DMAP or triethylamine (TEA) with weaker inorganic bases such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) in an aqueous/organic biphasic system (e.g., dioxane/water).[3][6]
-
Recommendation: Consider running the reaction without any base. The reaction can proceed autocatalytically, although it may be slower.[2]
Data Presentation: Effect of Reaction Conditions on Mono- vs. Di-Boc Selectivity
The following table summarizes typical outcomes for the Boc-protection of a non-hindered primary amine under various conditions.
| Condition ID | (Boc)₂O (equiv.) | Base | Solvent | Temperature (°C) | Typical Mono:Di Ratio |
| A | 1.5 | DMAP (cat.) | Dichloromethane (DCM) | 25 | 70:30 |
| B | 1.1 | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 85:15 |
| C | 1.05 | None | Methanol | 25 | 95:5 |
| D | 1.05 | NaHCO₃ | Dioxane / Water | 0 - 25 | >99:1 |
Experimental Protocols
Key Experiment: Selective Mono-Boc Protection using NaHCO₃
This protocol is highly effective for minimizing di-Boc formation, particularly for non-sterically hindered primary amines.
Materials:
-
Primary Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv)
-
Dioxane
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in dioxane in a round-bottom flask equipped with a magnetic stir bar.
-
Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.05 equivalents) in dioxane to the stirring mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Once complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mono-Boc protected amine.
-
Purify by flash column chromatography if necessary.
Visualizations
Reaction Pathway
The following diagram illustrates the sequential reaction mechanism leading to both the desired mono-Boc product and the undesired di-Boc byproduct.
Caption: Mechanism of mono- and di-Boc protection of a primary amine.
Troubleshooting Workflow
This flowchart provides a logical guide to diagnosing and solving issues with di-Boc formation during your experiment.
Caption: A decision-making flowchart for troubleshooting di-Boc formation.
References
Technical Support Center: Overcoming Low Yield in Boc Protection of Sterically Hindered Amines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Boc protection of sterically hindered amines, specifically focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of my sterically hindered amine resulting in low yield?
Several factors can contribute to low yields when attempting to protect sterically hindered amines:
-
Low Nucleophilicity of the Amine: Steric bulk around the nitrogen atom hinders its ability to attack the electrophilic carbonyl carbon of the Boc anhydride ((Boc)₂O). This slows down the reaction rate significantly.[1][2]
-
Formation of Side Products: Under forcing conditions (e.g., high heat or strong bases), sterically hindered amines can promote the formation of urea byproducts.[2][3] In some cases, isocyanates can also be formed.[4]
-
Inappropriate Reaction Conditions: Standard conditions that work well for unhindered primary or secondary amines are often insufficient for sterically hindered substrates. This includes the choice of base, solvent, and temperature.[1][5]
-
Poor Solubility: If the amine starting material is not fully dissolved in the reaction solvent, the reaction can be slow or incomplete.[5]
Q2: What is the role of a base in this reaction, and is it always necessary?
A base is commonly added to neutralize the acidic byproduct generated during the reaction, which helps to drive the equilibrium towards the formation of the protected product.[6] While the amine itself can act as a base, for sterically hindered or weakly nucleophilic amines, an external base is crucial.[6] For amine salts, a base is required to generate the free amine for the reaction to occur.[2][6]
Q3: Can I use a catalyst to improve the reaction?
Yes, catalysts are highly effective for accelerating the reaction with less reactive or sterically hindered amines.[6] The most common and effective catalyst is 4-(Dimethylamino)pyridine (DMAP), which activates the Boc anhydride, making it more susceptible to nucleophilic attack.[2][6] Other catalysts, such as iodine or solid-supported acids like Amberlite-IR 120, have also been reported to be effective, sometimes even under solvent-free conditions.[7][8]
Q4: Are there alternative reagents to Boc anhydride for protecting hindered amines?
While Boc anhydride is the most common reagent, its reactivity may be insufficient for severely hindered amines. In such cases, forming the sodium salt of the amine first using a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) before adding Boc anhydride can be a highly effective strategy to avoid side reactions and improve yield.[3][]
Troubleshooting Guide
This section provides a structured approach to troubleshoot and optimize the Boc protection of sterically hindered amines.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting amine, consider the following solutions.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Reactivity | Activate the Boc Anhydride: Add a catalytic amount of DMAP (0.05 - 0.2 equivalents). DMAP is a hypernucleophilic catalyst that forms a highly reactive intermediate with (Boc)₂O, accelerating the rate of acylation.[2][6] |
| Low Nucleophilicity of Amine | Increase Amine Reactivity: Deprotonate the amine first using a strong, non-nucleophilic base like NaH or NaHMDS in an anhydrous solvent (e.g., THF) before adding (Boc)₂O. This generates the highly nucleophilic sodium salt of the amine.[3][] |
| Suboptimal Reaction Temperature | Increase Temperature: Gently warming the reaction mixture to 40-50 °C can increase the reaction rate.[3][10] However, monitor the reaction closely by TLC or LC-MS to avoid the formation of degradation products or side reactions.[2] |
| Inappropriate Solvent | Change Solvent: For aromatic amines, switching to methanol can increase the reaction rate significantly, even without a base.[3][11] For substrates with poor solubility, using aqueous basic conditions or solvent mixtures like water/acetone can improve dissolution.[3][4] |
Problem 2: Formation of Multiple Products or Impurities
If your reaction mixture shows multiple spots on TLC or peaks in LC-MS, side reactions may be occurring.
| Potential Cause | Recommended Solution & Rationale |
| Urea Formation | Use Milder Conditions: Urea formation is often promoted by strong bases and high temperatures with hindered amines.[2] Try using a milder base (e.g., NaHCO₃) or deprotonating the amine with NaH first to avoid this side reaction.[3][] |
| Di-Boc Protection (for primary amines) | Control Stoichiometry: Although less common with hindered amines, over-reaction is possible. Use a controlled amount of (Boc)₂O (1.0 - 1.1 equivalents) and monitor the reaction progress carefully.[1][5] |
| Protection of Other Functional Groups (-OH) | Favor N-Protection: If your molecule also contains a hydroxyl group, run the reaction at room temperature or 0 °C without a strong base. This generally favors the more nucleophilic amine.[1] |
Experimental Protocols
Protocol 1: DMAP-Catalyzed Boc Protection of a Hindered Amine
This protocol is suitable for moderately hindered amines where standard conditions are sluggish.
-
Dissolution: Dissolve the sterically hindered amine (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.2-0.5 M).
-
Addition of Base and Catalyst: Add triethylamine (TEA, 1.2 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.05-0.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[6]
-
Work-up: Upon completion, dilute the mixture with DCM. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.[5][6]
Protocol 2: Boc Protection via Amine Deprotonation
This protocol is designed for severely hindered amines where other methods fail.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Amine Addition: Cool the suspension to 0 °C and slowly add a solution of the sterically hindered amine (1.0 eq) in anhydrous THF.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Addition of Reagent: Cool the mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, monitoring progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield Boc protection reactions for hindered amines.
Caption: Troubleshooting workflow for low-yield Boc protection.
Reactivity vs. Reagent Choice
This diagram illustrates the relationship between the steric hindrance of the amine and the appropriate choice of reagents for successful Boc protection.
Caption: Reagent selection based on amine steric hindrance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. wuxibiology.com [wuxibiology.com]
Validation & Comparative
Validation of tert-Butyl (tert-butoxycarbonyl)oxycarbamate in Complex Molecule Synthesis: A Comparative Guide
In the intricate field of complex molecule synthesis, particularly in pharmaceutical and peptide chemistry, the strategic protection and deprotection of functional groups is paramount. Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its robustness and predictable reactivity.[1] This guide provides a comprehensive validation of tert-butyl (tert-butoxycarbonyl)oxycarbamate, more commonly known as di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), as the premier reagent for introducing the Boc protecting group. We will objectively compare its performance against other N-protection strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Central Role of (Boc)₂O in N-Protection
This compound is a stable, commercially available reagent that has become the cornerstone for the N-protection of amines.[1] Its widespread adoption is attributed to the stability of the resulting Boc-protected amine under a variety of reaction conditions and the facile removal of the Boc group under mild acidic conditions.[1] The protection reaction with (Boc)₂O proceeds via a nucleophilic acyl substitution, where the amine attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a stable carbamate.[1]
Comparative Performance of Amine Protecting Groups
The selection of an appropriate protecting group is a critical decision in multi-step synthesis. While the Boc group is a workhorse, several alternatives offer orthogonal deprotection strategies, which are crucial when multiple protecting groups are present in a molecule. The following table summarizes the performance of common amine protecting groups, highlighting their stability and deprotection conditions.
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base, nucleophiles, and catalytic hydrogenation.[2][3] | Mild acidic conditions (e.g., TFA, HCl).[1][3] |
| Carboxybenzyl | Cbz or Z | Stable to acidic and some basic conditions. | Hydrogenolysis (H₂/Pd-C).[4] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable to acidic conditions and hydrogenolysis. | Basic conditions (e.g., piperidine).[4] |
| Allyloxycarbonyl | Alloc | Stable to acidic and basic conditions. | Palladium-catalyzed reactions.[4] |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Stable to a wide range of conditions. | Fluoride ions (e.g., TBAF).[4] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Stable to acidic and basic conditions. | Reductive conditions (e.g., Zn/AcOH).[4] |
Quantitative Analysis of N-Boc Protection with (Boc)₂O
The efficiency of N-tert-butoxycarbonylation using (Boc)₂O is consistently high across a diverse range of amine substrates. The following table presents a summary of reported yields for the Boc protection of various amines under different catalytic conditions.
| Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Yttria-zirconia, reflux | 3 h | Excellent | [2] |
| L-Phenylalanine | Yttria-zirconia, rt | - | Excellent | [2] |
| Structurally Diverse Amines | Water-acetone, catalyst-free | Short | Excellent | [3] |
| Aryl & Aliphatic Amines | Iodine (catalytic), solvent-free, rt | - | High | [5] |
| Various Amines | Sulfated tungstate, solvent-free, rt | Short | High | [6] |
| 3-Chlorophenylamine | TEA, CH₂Cl₂ | - | 100% | [7] |
| Phenethylamine | BCMP, rt | - | 99% | [8] |
| Phenylalanine methyl ester | BCMP, rt | - | 98% | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthesis. Below are general protocols for the protection and deprotection of amines using the Boc group.
Protocol 1: General Procedure for N-Boc Protection using (Boc)₂O
Reagents and Materials:
-
Primary or secondary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents)
-
Base (e.g., Triethylamine (TEA), Sodium hydroxide (NaOH), or Sodium bicarbonate (NaHCO₃))
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for less reactive amines)
Procedure:
-
Dissolve the amine in the chosen solvent. If using an amine salt, add the base and stir for 10-15 minutes.
-
Add (Boc)₂O to the solution. For less reactive amines, a catalytic amount of DMAP can be added.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup. Typically, this involves washing with a dilute acid (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.[1]
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents and Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole, triethylsilane, optional)
Procedure:
-
Dissolve the N-Boc protected amine in DCM.
-
Add TFA to the solution, typically at a concentration of 25-50% (v/v).[1] If the substrate is sensitive to the cationic species generated during deprotection, a scavenger can be added.
-
Stir the reaction at room temperature. The reaction is usually rapid and can be monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can be used directly or neutralized by washing with a basic aqueous solution.
Visualizing Reaction Pathways and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams are provided.
Conclusion
The use of this compound ((Boc)₂O) for the N-protection of amines is a highly validated and reliable strategy in complex molecule synthesis. Its high efficiency, mild reaction conditions for introduction, and the stability of the resulting carbamate make it a superior choice for many synthetic applications. While alternative protecting groups offer valuable orthogonality, the Boc group remains an indispensable tool. A thorough understanding of its application and the conditions for its removal is essential for its strategic and successful implementation in research, development, and the manufacturing of fine chemicals and pharmaceuticals.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
A comparative study of Boc vs Fmoc protecting groups in peptide synthesis.
For researchers, scientists, and drug development professionals navigating the landscape of solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategies is a pivotal decision that dictates the entire synthetic approach. This guide provides an objective comparison of these two dominant methodologies, supported by experimental data and detailed protocols, to inform the selection of the most suitable strategy for your synthetic goals.
Core Principles: A Dichotomy in Chemical Lability
The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile, typically removed by a moderately strong acid like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[1] This distinction in lability governs the selection of resins, side-chain protecting groups, and cleavage reagents, defining the two distinct orthogonal protection schemes.[2][3]
The Boc strategy, often considered the classic approach, employs benzyl-based side-chain protecting groups that necessitate a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1] This is a semi-orthogonal system as both the temporary (Boc) and permanent (benzyl) protecting groups are removed by acid, albeit of differing strengths.[3]
The Fmoc strategy, developed as a milder alternative, utilizes acid-labile side-chain protecting groups (e.g., tert-butyl based).[2] This allows for the simultaneous removal of side-chain protection and cleavage from the resin with TFA.[1] The use of different chemical mechanisms for the deprotection of the temporary and permanent protecting groups makes the Fmoc/tBu strategy a fully orthogonal system.[3]
At a Glance: Key Differences
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (e.g., 25-50% TFA in DCM)[4] | Base-labile (e.g., 20% piperidine in DMF)[4] |
| Side-Chain Protection | Strong acid-labile (e.g., HF, TFMSA) | Acid-labile (e.g., TFA) |
| Orthogonality | Semi-orthogonal[3] | Fully orthogonal[3] |
| Deprotection Conditions | Harsh (repetitive acid treatment)[3] | Mild (base treatment)[3] |
| Final Cleavage | Harsh (e.g., HF)[5] | Mild (e.g., TFA)[5] |
| Automation | Less common for commercial synthesizers | Standard for automated synthesizers |
| Monitoring | Not routinely monitored per cycle | UV absorbance of dibenzofulvene-piperidine adduct (~300 nm)[4] |
| Cost | Boc-protected amino acids are generally less expensive.[2] | Fmoc-protected amino acids are generally more expensive.[3] |
Quantitative Performance Comparison
While the choice of strategy is often sequence-dependent, some general performance trends can be observed. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[6][] For routine peptide synthesis, the Fmoc approach generally yields crude products of higher purity due to its milder deprotection steps, which minimize side reactions.[6]
However, for challenging hydrophobic sequences prone to aggregation, the Boc strategy can offer advantages. The acidic deprotection step in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, leading to higher yields and purity for such difficult sequences.[3][5]
Here is an illustrative comparison for the synthesis of a model peptide, Acyl Carrier Protein (65-74 fragment), a sequence known to be challenging:
| Synthesis Strategy | Resin Type | Crude Peptide Purity (%) |
| Fmoc | Standard Polystyrene | ~61% |
| Fmoc | Surface Active PEG-based | ~72% |
Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.[4]
For a generic tripeptide, the following data provides a representative comparison:
| Metric | Boc Strategy | Fmoc Strategy |
| Crude Purity (HPLC) | Typically >75% | Typically >85% |
| Overall Yield | ~60-70% | ~70-80% |
Note: This data is illustrative. Actual yields and purities are highly dependent on the peptide sequence and synthesis conditions.[8]
Experimental Protocols
Below are detailed, generalized protocols for a single cycle of manual solid-phase peptide synthesis for both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a single amino acid addition cycle on a 0.1 mmol scale using a Merrifield resin.
1. Resin Swelling:
-
Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel.
-
Add dichloromethane (DCM, ~5 mL) and gently agitate for 30-60 minutes to swell the resin.[1][2]
-
Drain the solvent.
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute prewash.[4]
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 15-25 minutes.[1]
-
Drain the TFA solution.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.[1]
3. Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).[1]
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser (ninhydrin) test. A negative result indicates complete coupling.[1]
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection (Example):
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1) at 0°C for 1-2 hours in a specialized HF apparatus.
-
Evaporate the HF under vacuum.
-
Precipitate the peptide by adding the residue to cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a single amino acid addition cycle on a 0.1 mmol scale.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in DMF for 1-2 hours in a fritted reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-20 minutes.[4] The progress can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.[4]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for a shorter duration (e.g., 5 minutes) to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and an equivalent amount of a coupling agent (e.g., HATU) in DMF.
-
Add 6-10 equivalents of a base such as DIEA or 2,4,6-collidine to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
4. Final Cleavage and Deprotection (Example):
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, for example, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), for 2-4 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Collect the crude peptide by centrifugation and dry under vacuum.[6]
Visualizing the Workflows
To further clarify the cyclical nature of each synthesis strategy, the following diagrams illustrate the key steps.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.
Conclusion: Making an Informed Choice
The decision between Boc and Fmoc SPPS is multifaceted and depends on the specific peptide sequence, the presence of sensitive residues or modifications, the desired scale of synthesis, and available laboratory equipment. The Fmoc strategy has become the predominant method for routine peptide synthesis due to its milder reaction conditions, orthogonality, and amenability to automation.[6] It is particularly well-suited for peptides containing acid-sensitive functionalities.[2]
However, the Boc strategy remains a powerful and indispensable tool, especially for the synthesis of long, complex, or aggregation-prone hydrophobic peptides.[3][5] Its robust and well-established nature continues to make it a valuable option in both research and industrial settings. By carefully weighing the advantages and disadvantages of each methodology, researchers can select the optimal path to successfully synthesize their target peptides.
References
A Comparative Guide to the Chemoselectivity of tert-Butyl (tert-butoxycarbonyl)oxycarbamate and Other Electrophilic Aminating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into a molecule is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Electrophilic amination, the formation of a carbon-nitrogen bond by the reaction of a carbanionic nucleophile with an electrophilic nitrogen source, offers a powerful strategy for this transformation. The choice of the aminating agent is critical to the success of these reactions, with chemoselectivity—the preferential reaction of one functional group in the presence of others—being a paramount consideration.
This guide provides a comparative overview of the chemoselectivity of tert-butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-bis(tert-butoxycarbonyl)hydroxylamine, alongside other common electrophilic aminating agents. By examining their reactivity profiles with various nucleophiles and presenting supporting experimental data, this document aims to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of Electrophilic Aminating Agents
Electrophilic aminating agents are characterized by a nitrogen atom attached to an electron-withdrawing group, which renders the nitrogen susceptible to nucleophilic attack. These reagents can be broadly categorized based on the nature of the leaving group on the nitrogen atom. Common classes include hydroxylamine derivatives, oxaziridines, and azides.
The reactivity and chemoselectivity of these agents are heavily influenced by the electronic and steric properties of the substituents on the nitrogen atom. For hydroxylamine derivatives, the group attached to the oxygen atom plays a crucial role in modulating the reagent's electrophilicity and stability.
Key Aminating Agents and Their General Reactivity
| Class | General Structure | Leaving Group | Key Features |
| O-Sulfonyl Hydroxylamines | R-SO₂-O-NH₂ | R-SO₃⁻ | Highly reactive, suitable for a wide range of carbanions. |
| O-Acyl Hydroxylamines | R-CO-O-NH₂ | R-CO₂⁻ | Generally less reactive than O-sulfonyl derivatives; reactivity can be tuned by the acyl group. |
| N,O-Bis(Boc)hydroxylamine | Boc-NH-O-Boc | ⁻O-Boc | Offers a protected amine source; the Boc group can be removed under acidic conditions. |
| Oxaziridines | (R¹) (R²)C-O-N(R³) | (R¹)(R²)C=O | Can be used for the amination of enolates and other soft nucleophiles. |
Comparative Chemoselectivity with Organometallic Reagents
The amination of organometallic reagents, such as Grignard and organolithium reagents, is a fundamental method for the synthesis of primary amines. The choice of aminating agent is critical to avoid side reactions and achieve high yields.
While direct comparative studies detailing the chemoselectivity of this compound against a wide range of other aminating agents with diverse organometallic substrates are not extensively documented in single reports, general trends can be inferred from the literature. Hydroxylamine derivatives with good leaving groups are generally effective. For instance, O-sulfonylated hydroxylamines are known to be highly effective for the amination of a broad spectrum of Grignard reagents.
Table 1: Comparison of Aminating Agents for Grignard Reagents
| Aminating Agent | Substrate | Product | Yield (%) | Reference |
| 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime | Phenylmagnesium Bromide | Aniline | 97 | [1] |
| 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime | n-Butylmagnesium Chloride | n-Butylamine | 85 | [1] |
| This compound | Not specified | Not specified | Data not available |
The lack of extensive data for this compound in this specific application suggests that other reagents, like the O-sulfonyl oxime derivative shown above, may be more commonly employed or more efficient for the amination of Grignard reagents.
Experimental Protocols
General Procedure for the Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime
To a solution of the 1,3-dioxolan-2-one O-sulfonyloxime (1.2 equiv) in an appropriate solvent (e.g., dichloromethane or chlorobenzene) is added the Grignard reagent (1.0 equiv) at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time, and then quenched with an acidic aqueous solution. The resulting imine is then hydrolyzed to the corresponding primary amine.[1]
Logical Workflow for Selecting an Aminating Agent
Caption: A decision-making workflow for the selection of an appropriate electrophilic aminating agent based on substrate properties and reaction requirements.
Reaction Mechanism: Electrophilic Amination of an Organometallic Reagent
The general mechanism for the electrophilic amination of an organometallic reagent (R-M) with a hydroxylamine derivative involves the nucleophilic attack of the carbanion on the electrophilic nitrogen atom, leading to the displacement of the leaving group.
Caption: Generalized reaction mechanism for the electrophilic amination of an organometallic reagent with this compound.
Conclusion
This compound, however, offers the advantage of directly providing a Boc-protected amine, which can be advantageous in multi-step syntheses where subsequent transformations require a protected nitrogen atom. The choice of reagent will ultimately depend on the specific substrate, the presence of other functional groups, and the overall synthetic strategy. Further research into the direct comparison of these reagents under standardized conditions would be highly beneficial to the synthetic community.
References
Case Study: A Comparative Analysis of Synthetic Routes to a Key Amine Intermediate for a RIP1 Inhibitor
This guide provides a comparative analysis of synthetic methodologies for a key chiral amine intermediate, (S)-3-amino-5-methyl-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-4-one, a crucial component in the synthesis of the clinical-stage RIP1 inhibitor, GSK2982772. We will explore a literature-documented approach, a proposed novel route utilizing tert-Butyl (tert-butoxycarbonyl)oxycarbamate, and a classic alternative, the Hofmann rearrangement.
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and cell death.[3][4] Dysregulation of RIPK1 activity is implicated in a variety of inflammatory and neurodegenerative diseases. GSK2982772 is a potent and selective RIPK1 inhibitor that has advanced to clinical trials for inflammatory conditions.[5]
Data Presentation
Table 1: Performance of RIP1 Inhibitor GSK2982772
| Parameter | Value | Species | Assay Conditions |
| IC50 | 16 nM[6] | Human | ATP competitive RIP1 kinase inhibition assay |
| IC50 | 6.3 nM[7] | Human | TNFα-induced necroptosis in U937 cells |
| IC50 | 1,300 nM[7] | Mouse | TNFα-induced necroptosis in L929 cells |
| Kinase Selectivity | >10,000-fold over a panel of 339 kinases at 10 µM[7] | - | - |
Table 2: Comparison of Synthetic Routes to the Key Amine Intermediate
| Feature | Method A: Phthalimide Alkylation (Documented Approach) | Method B: Direct Amination with this compound (Proposed) | Method C: Hofmann Rearrangement (Alternative) |
| Starting Material | (S)-3-bromo-5-methylbenzo[b][1][2]oxazepin-4(5H)-one | (S)-3-bromo-5-methylbenzo[b][1][2]oxazepin-4(5H)-one | (R)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepine-3-carboxamide |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate | This compound, Strong non-nucleophilic base | Bromine, Sodium hydroxide |
| Intermediate | Phthalimide protected amine | Boc-protected amine | Isocyanate |
| Number of Steps | 2 (Alkylation, Deprotection) | 2 (Amination, Deprotection) | 1 (Rearrangement) |
| Stereochemical Outcome | Inversion of configuration | Inversion of configuration | Retention of configuration |
| Potential Advantages | Well-established, reliable | Potentially milder deprotection, avoids hydrazine | Shortest route, readily available reagents |
| Potential Disadvantages | Use of hydrazine (toxic), harsh deprotection conditions | Novel reagent, optimization may be required | Harsh basic/oxidative conditions, potential side reactions |
| Typical Yields | 60-80% (overall) | 50-70% (overall, estimated) | 40-60% |
Experimental Protocols
Method A: Synthesis via Phthalimide Alkylation (Documented Approach)
This method is based on the Gabriel synthesis, a reliable method for preparing primary amines.
Step 1: Synthesis of (S)-5-methyl-3-phthalimido-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-4-one To a solution of (S)-3-bromo-5-methylbenzo[b][1][2]oxazepin-4(5H)-one (1.0 equiv.) in anhydrous dimethylformamide (DMF), potassium phthalimide (1.2 equiv.) is added. The mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the phthalimide-protected intermediate.
Step 2: Synthesis of (S)-3-amino-5-methyl-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-4-one The phthalimide-protected intermediate (1.0 equiv.) is suspended in ethanol. Hydrazine hydrate (1.5 equiv.) is added, and the mixture is heated to reflux for 4 hours.[8] The reaction mixture is then cooled, and the precipitated phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired amine.
Method B: Proposed Synthesis via Direct Amination with this compound
This proposed route offers a potential alternative using the specified reagent for a direct introduction of a Boc-protected amino group.
Step 1: Synthesis of tert-butyl (S)-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-3-yl)carbamate In a flame-dried flask under an inert atmosphere, this compound (1.2 equiv.) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C, and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv.) is added dropwise. The mixture is stirred for 30 minutes, followed by the addition of a solution of (S)-3-bromo-5-methylbenzo[b][1][2]oxazepin-4(5H)-one (1.0 equiv.) in THF. The reaction is allowed to slowly warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to give the Boc-protected amine.
Step 2: Deprotection to (S)-3-amino-5-methyl-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-4-one The Boc-protected amine (1.0 equiv.) is dissolved in a solution of 4M HCl in dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the final amine.
Method C: Alternative Synthesis via Hofmann Rearrangement
The Hofmann rearrangement provides a method to synthesize primary amines from primary amides with one fewer carbon atom.[9][10]
Step 1: Synthesis of (R)-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepine-3-carboxamide (This starting material would need to be synthesized from the corresponding carboxylic acid, which in turn could be derived from an appropriate amino acid precursor to set the stereochemistry.)
Step 2: Hofmann Rearrangement to (S)-3-amino-5-methyl-2,3,4,5-tetrahydrobenzo[b][1][2]oxazepin-4-one To a solution of sodium hydroxide in water at 0°C, bromine (1.1 equiv.) is added dropwise to form a sodium hypobromite solution. The (R)-amide (1.0 equiv.) is then added portion-wise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is slowly heated to 70°C and maintained for 1 hour. The solution is then cooled and extracted with ethyl acetate. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by chromatography to afford the amine. Note the inversion of stereochemistry from the (R)-amide to the (S)-amine is not a feature of the rearrangement itself (which proceeds with retention), but rather a consequence of the Cahn-Ingold-Prelog priority rules changing upon conversion of the carboxamide to an amine.
Mandatory Visualizations
Signaling Pathway
Caption: RIP1 signaling pathway leading to cell survival or death.
Experimental Workflows
Caption: Workflow for the documented synthesis of the amine intermediate.
Caption: Proposed workflow using this compound.
Caption: Workflow for the Hofmann rearrangement alternative.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. prepchem.com [prepchem.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Evaluating the orthogonality of the Boc group from tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group, valued for its reliability and specific cleavage conditions. This guide provides an objective comparison of the Boc group's orthogonality, particularly when introduced via tert-Butyl (tert-butoxycarbonyl)oxycarbamate, with other common amine protecting groups, supported by experimental data and detailed protocols.
The Principle of Orthogonal Protection
In complex organic synthesis, orthogonal protecting groups are essential. This principle allows for the selective removal of one protecting group in the presence of others, enabling precise chemical transformations at specific sites within a molecule.[1] The orthogonality of a protecting group is defined by its unique cleavage conditions, which should not affect other protecting groups present in the molecule.[1][2]
The Boc group's utility stems from its acid lability, which provides excellent orthogonality with other protecting groups that are stable to acid but labile to different conditions, such as bases or hydrogenation.[2]
Comparison of the Boc Group with Alternative Amine Protecting Groups
The choice of an amine protecting group is dictated by the overall synthetic strategy, including the stability of the substrate and the reaction conditions required for subsequent steps. The Boc group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it compatible with many synthetic transformations.[2] However, its removal requires acidic conditions, which may not be suitable for acid-sensitive substrates.[3]
Here, we compare the Boc group with several common alternatives:
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) [2][4] | Fmoc, Cbz, Alloc, Teoc, Troc [2][3] |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C)[3] | Boc, Fmoc, Alloc, Teoc, Troc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine in DMF)[3] | Boc, Cbz, Alloc, Teoc, Troc |
| Allyloxycarbonyl | Alloc | Palladium-catalyzed reaction (e.g., Pd(PPh₃)₄)[3] | Boc, Cbz, Fmoc, Teoc, Troc |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride ions (e.g., TBAF)[3] | Boc, Cbz, Fmoc, Alloc, Troc |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive (e.g., Zn, Acetic Acid)[3] | Boc, Cbz, Fmoc, Alloc, Teoc |
Experimental Data: Selective Deprotection
The following table summarizes typical conditions for the selective deprotection of the Boc group in the presence of other protecting groups, demonstrating its orthogonality.
| Substrate | Deprotection Reagent | Conditions | Result |
| Boc-NH-R-Fmoc | 20% Piperidine in DMF | Room Temperature, 30 min | H₂N-R-Fmoc (Boc group intact) |
| Boc-NH-R-Cbz | H₂, 10% Pd/C | Room Temperature, 1 atm | Boc-NH-R-H (Cbz group removed) |
| Boc-NH-R-Alloc | Pd(PPh₃)₄, PhSiH₃ | Room Temperature, 30 min | Boc-NH-R-H (Alloc group removed) |
| Fmoc-NH-R-Boc | 25-50% TFA in DCM | Room Temperature, 30 min[5] | Fmoc-NH-R-H (Boc group removed) |
| Cbz-NH-R-Boc | 25-50% TFA in DCM | Room Temperature, 30 min[5] | Cbz-NH-R-H (Boc group removed) |
Experimental Protocols
Protocol 1: Boc Protection of an Amine using this compound (Boc-ON)
Materials:
-
Amine substrate
-
This compound (Boc-ON)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Solvent (e.g., 50% aqueous dioxane, 50% aqueous acetone)[6]
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Dissolve the amine substrate in the chosen solvent system.
-
Add 1.1 equivalents of Boc-ON and 1.5 equivalents of triethylamine.[6]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the organic solvent under reduced pressure if necessary.[6]
-
Extract the aqueous layer with diethyl ether or ethyl acetate to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.[6]
-
The aqueous layer containing the Boc-protected amine can then be acidified and the product extracted, or used as is for the next step.
Protocol 2: Acid-Catalyzed Deprotection of a Boc-Protected Amine
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of DCM.[5]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.[5]
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.[7]
-
Precipitate the deprotected amine salt by adding cold diethyl ether.[5]
-
Collect the solid by filtration and wash with cold diethyl ether.
Protocol 3: Selective Deprotection of an Fmoc Group in the Presence of a Boc Group
Materials:
-
Substrate containing both Fmoc and Boc protected amines
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DCM for washing
Procedure:
-
Dissolve the substrate in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product with the Boc group intact.
Visualizing Orthogonality and Deprotection
The following diagrams illustrate the concept of orthogonal protection and the mechanism of Boc deprotection.
Caption: Decision tree for selecting an amine protecting group.
Caption: Mechanism of acid-catalyzed Boc deprotection.[5]
Conclusion
The tert-butoxycarbonyl (Boc) group, often introduced using reagents like this compound, is a robust and versatile protecting group for amines. Its key advantage lies in its acid lability, which provides excellent orthogonality with a wide range of other protecting groups sensitive to basic conditions, hydrogenolysis, or other specific reagents.[2] This orthogonality is a critical factor that enables the efficient and controlled synthesis of complex molecules in academic research and industrial drug development. The choice of protecting group strategy should always be tailored to the specific requirements of the synthetic route, taking into account the stability of all functional groups present in the molecule.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to the Kinetics of N-Boc Protection with Various Reagents
For researchers, scientists, and drug development professionals engaged in organic synthesis, the strategic protection of amine functionalities is a cornerstone of successful multi-step preparations. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for amine protection due to its broad stability and facile, acid-labile deprotection. The selection of the appropriate Boc-donating reagent can significantly influence reaction efficiency, kinetics, and overall yield. This guide provides a comparative analysis of the kinetic profiles of different Boc-donating reagents, supported by available experimental data and detailed methodologies.
While direct, side-by-side quantitative kinetic comparisons of various Boc-donating reagents under identical conditions are not extensively documented in peer-reviewed literature, this guide consolidates the available kinetic data and qualitative assessments to inform reagent selection. The predominant focus of existing research has been on the widely used and commercially available di-tert-butyl dicarbonate ((Boc)₂O).
Performance Comparison of Boc-Donating Reagents
The most common reagent for N-Boc protection is di-tert-butyl dicarbonate, also known as Boc anhydride.[1] Other reagents, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) and tert-butoxycarbonyl azide (Boc-N₃), have also been developed.[2] The reactivity and, consequently, the kinetics of these reagents are influenced by their electrophilicity and the reaction conditions employed.
Table 1: Quantitative Data on N-Boc Protection Kinetics with Di-tert-butyl Dicarbonate ((Boc)₂O)
| Amine Substrate | Solvent | Base | Temperature (°C) | Rate Observation |
| p-Toluidine | CD₃OD | None | Room Temperature | 70-fold faster than in CDCl₃[3] |
| p-Toluidine | CDCl₃ | None | Room Temperature | Slower reaction rate[3] |
| Primary Aromatic Amines | Alcoholic Solvents | None | Room Temperature | Significantly enhanced reaction rate[3] |
| Secondary Aromatic Amines | Alcoholic Solvents | None | Room Temperature | Much slower reaction compared to primary amines (24-48h for completion)[3] |
| Various Amines | Water-acetone | None | Room Temperature | Rapid reactions (5-10 min for some sulfamides), excellent yields[4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing kinetic studies. Below is a general methodology for a kinetic study of N-Boc protection and a standard protocol for the reaction itself.
Protocol 1: General Procedure for Kinetic Analysis of N-Boc Protection
This protocol outlines a method to determine the reaction kinetics of N-Boc protection using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Materials:
-
Amine substrate
-
Boc-donating reagent ((Boc)₂O, Boc-ON, etc.)
-
Anhydrous solvent (e.g., CDCl₃, CD₃OD for NMR studies; or ACN, THF for HPLC studies)
-
Internal standard (for NMR or HPLC analysis, e.g., mesitylene)
-
NMR tubes or HPLC vials
-
Thermostatted reaction vessel
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the amine substrate, the Boc-donating reagent, and the internal standard in the chosen anhydrous solvent.
-
Reaction Initiation: In a thermostatted vessel at the desired temperature, combine the amine and internal standard solutions. The reaction is initiated by the addition of the Boc-donating reagent stock solution.
-
Monitoring the Reaction:
-
NMR Spectroscopy: At predetermined time intervals, acquire NMR spectra of the reaction mixture. The disappearance of the amine starting material and the appearance of the N-Boc protected product can be quantified by integrating characteristic peaks relative to the internal standard.
-
HPLC Analysis: At specific time points, withdraw aliquots from the reaction mixture, quench the reaction (e.g., by dilution with a suitable solvent), and analyze by HPLC. The concentrations of the reactant and product are determined from a calibration curve.
-
-
Data Analysis: Plot the concentration of the amine substrate versus time. From this data, the initial reaction rate and the rate constant (k) can be determined by applying the appropriate rate law (e.g., pseudo-first-order or second-order).
Protocol 2: General N-Boc Protection of a Primary Amine
This protocol describes a standard laboratory procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture like Dioxane/Water)
-
Base (e.g., Triethylamine (NEt₃), Sodium bicarbonate (NaHCO₃), or 4-(Dimethylamino)pyridine (DMAP) - optional, but can accelerate the reaction)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1 - 1.5 eq), if used.
-
Add di-tert-butyl dicarbonate (1.0 - 1.2 eq) to the solution. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess base and unreacted amine, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc protected amine, which can be further purified by column chromatography if necessary.
Reaction Mechanism and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of N-Boc protection and the workflow for a typical kinetic study.
Caption: General mechanism of N-Boc protection with (Boc)₂O.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of the effectiveness of various Boc protecting agents
A Comparative Guide to the Effectiveness of Boc Protecting Agents
In the landscape of modern organic synthesis, particularly within peptide synthesis and drug development, the strategic selection of an amine protecting group is a critical determinant of a reaction's success. The tert-butoxycarbonyl (Boc) group is a cornerstone of this field, valued for its unique stability profile and predictable reactivity. This guide offers an objective comparison of the Boc protecting group's performance against other common alternatives, supported by experimental data and detailed protocols to aid researchers in optimizing their synthetic strategies.
Comparison with Other Common Amine Protecting Groups
The utility of any protecting group is defined by its stability under a range of conditions and its selective removability—a concept known as orthogonality. The Boc group is characteristically labile to acid while remaining stable in basic, nucleophilic, and reductive environments. This makes it orthogonal to the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile Carboxybenzyl (Cbz) group.[1]
| Protecting Group | Structure | Lability | Stability | Orthogonality | Deprotection Byproducts |
| Boc | (CH₃)₃COCO- | Acid-labile[1] | Base, Nucleophiles, Catalytic Hydrogenation[2] | Orthogonal to Fmoc, Cbz, Alloc[2][3] | Isobutylene and CO₂[3] |
| Cbz (Z) | C₆H₅CH₂OCO- | Hydrogenolysis | Acid, Base (mild) | Orthogonal to Boc, Fmoc[3] | Toluene and CO₂[3] |
| Fmoc | C₁₅H₁₁CH₂OCO- | Base-labile[4] | Acid, Hydrogenolysis | Orthogonal to Boc, Cbz[3] | Dibenzofulvene-piperidine adduct and CO₂[3] |
| Tosyl (Ts) | p-CH₃C₆H₄SO₂- | Reductive (Na/NH₃) | Strong Acid, Base, Hydrogenolysis | Orthogonal to Boc, Cbz, Fmoc[3] | p-Toluenesulfonic acid[3] |
Stability Profile of the Boc Group
The Boc group's reliability stems from its robustness across a wide array of chemical environments, with its primary vulnerability being acidic conditions.[5] This predictable stability is crucial for multi-step syntheses where various reagents are employed.[6]
| Condition Category | Reagent/Condition | Solvent | Temperature | Stability/Cleavage Outcome |
| Acidic (Strong) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Rapid cleavage[5] |
| Acidic (Strong) | Hydrochloric acid (HCl) | 1,4-Dioxane / Methanol | Room Temperature | Effective cleavage; product may precipitate as HCl salt[5] |
| Acidic (Aqueous) | Aqueous Phosphoric Acid | Water | Not specified | Effective and environmentally benign cleavage[5][7] |
| Lewis Acids | TMSI, AlCl₃, ZnBr₂ | Dichloromethane (DCM) | Varies | Milder options for sensitive substrates[5] |
| Basic | Sodium hydroxide (NaOH) | Water/THF | Room Temperature | Stable[5] |
| Basic | Piperidine | N,N-Dimethylformamide (DMF) | Room Temperature | Stable[1] |
| Nucleophilic | Hydrazine | Methanol | Room Temperature | Stable[5] |
| Reductive | H₂/Palladium on Carbon | Methanol / Ethyl Acetate | Room Temperature | Stable[5] |
| Thermal | Refluxing Water | Water | 90-100 °C | Effective cleavage for many substrates[8] |
Boc Protection of Amines
The introduction of the Boc group is most commonly achieved via nucleophilic acyl substitution using di-tert-butyl dicarbonate ((Boc)₂O), which is a highly efficient and widely used reagent.[9]
General mechanism of Boc protection of an amine.
Experimental Protocol: Boc Protection of a Primary Amine
This protocol provides a general procedure for the protection of an amino acid with the Boc group.[9]
-
Reagents and Materials:
-
Procedure:
-
Dissolve the amine (1.0 equiv) in the chosen solvent system (e.g., 1:1 dioxane/water).[6]
-
Add the base (e.g., sodium bicarbonate, 2.0 equiv) and stir until it is fully dissolved.[6]
-
Cool the mixture to 0 °C in an ice bath.[6]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) portion-wise to the cooled solution.[6]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product using an organic solvent such as ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[6]
-
Effectiveness of Various Boc Deprotection Agents
The removal of the Boc group is a critical step that leverages its acid lability. However, the choice of deprotection agent depends heavily on the substrate's sensitivity and the presence of other protecting groups.[6] Strong acids like TFA and HCl are highly effective, while Lewis acids or thermal methods offer milder alternatives for sensitive molecules.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Amine Protecting Groups: Benchmarking the Established tert-Butoxycarbonyl (Boc) Strategy Against Novel Alternatives
In the landscape of organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups for amines is a critical determinant of synthetic efficiency and success. The tert-butoxycarbonyl (Boc) group, often introduced using reagents like tert-Butyl (tert-butoxycarbonyl)oxycarbamate, has long been a cornerstone of amine protection strategies due to its robustness and predictable reactivity. However, the continuous pursuit of milder reaction conditions, enhanced orthogonality, and improved atom economy has spurred the development of a new generation of amine protecting groups.
This guide provides an objective comparison of the performance of the traditional Boc protecting group against a selection of novel alternatives that have gained traction in recent years. The evaluation is based on key performance indicators including conditions for introduction and cleavage, stability, and orthogonality, supported by available experimental data.
At a Glance: Key Performance Characteristics of Amine Protecting Groups
The following table summarizes the core features of the Boc group and several novel protecting groups, offering a comparative overview to aid researchers in selecting the most appropriate tool for their synthetic challenges.
| Protecting Group | Abbreviation | Typical Protection Reagent(s) | Protection Conditions | Typical Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O, this compound | Mild base (e.g., NaOH, NaHCO₃, DMAP) in various solvents (water, THF, ACN) | Strong acid (e.g., TFA, HCl) | Well-established, robust, stable to a wide range of conditions |
| Nonafluoromesitylenesulfonyl | Nms | Nms-Cl | Base (e.g., 2,6-lutidine), DMAP | Mildly nucleophilic thiol (e.g., thiophenol) and base (e.g., K₂CO₃) | High stability, very mild cleavage, orthogonal to many groups |
| (1,3-dimethyl-2,4,6 (1H,3H,5H)-trioxopyrimidine-5-ylidene)methyl | DTPM | DTPM-reagent | Room temperature in H₂O or organic solvents | Hydrazine | Mild protection and deprotection, cost-effective |
| Picolinyloxycarbonyl | Picoc | Picoc-OSu | Standard coupling conditions | Visible-light photoredox catalysis | Mild, non-acidic/non-basic deprotection, enhances solubility |
| Triisopropylsilyloxycarbonyl | Tsoc | CO₂, TIPS-OTf | Low temperature with CO₂ followed by silyl triflate | Fluoride source (e.g., TBAF) | Orthogonal to acid- and base-labile groups, mild cleavage |
| 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl | Bsmoc | Bsmoc-OSu | Standard coupling conditions | Milder base than Fmoc removal (e.g., lower piperidine conc.) | Faster deprotection kinetics than Fmoc, milder conditions |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl | Base (e.g., pyridine, triethylamine) | Fluoride source (e.g., TBAF) | Stable to acidic and reductive conditions, orthogonal to many groups |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | ivDde-OSu | Standard coupling conditions | Hydrazine (2-5% in DMF) | Orthogonal to acid- and base-labile groups (Fmoc, Boc) |
Experimental Data: A Quantitative Comparison
The following tables provide a more detailed, quantitative comparison of the protection and deprotection conditions for the discussed protecting groups based on literature precedents.
Table 1: Representative Conditions for Amine Protection
| Protecting Group | Substrate | Reagent(s) | Base | Solvent | Temp. | Time | Yield (%) |
| Boc | Primary Amine | (Boc)₂O (1.1 equiv) | NaOH (1.1 equiv) | THF/H₂O | RT | 2-4 h | >95 |
| Nms | Primary Amine | Nms-Cl (1.1 equiv) | 2,6-lutidine (1.5 equiv) | CH₂Cl₂ | RT | 1-3 h | 90-99 |
| DTPM | Amino sugar | DTPM-reagent | - | H₂O or MeOH | RT | 1-2 h | >90 |
| Picoc | Amino Acid | Picoc-OSu (1.1 equiv) | NaHCO₃ | Dioxane/H₂O | RT | 4-12 h | 85-95 |
| Tsoc | Primary Amine | CO₂, TIPS-OTf (1 equiv) | Et₃N (1-3 equiv) | DMF or CH₂Cl₂ | -78°C to RT | 1-2 h | 80-95 |
| Bsmoc | Amino Acid | Bsmoc-OSu (1.1 equiv) | NaHCO₃ | Dioxane/H₂O | RT | 2-6 h | >90 |
| Teoc | Amino Acid | Teoc-OSu (1.1 equiv) | Pyridine | CH₂Cl₂ | RT | 2-12 h | 85-98 |
| ivDde | Lysine side chain | ivDde-OSu (1.2 equiv) | DIPEA | DMF | RT | 2-4 h | >90 |
Table 2: Representative Conditions for Amine Deprotection
| Protecting Group | Substrate | Reagent(s) | Solvent | Temp. | Time | Yield (%) |
| Boc | Boc-protected Amine | 20-50% TFA | CH₂Cl₂ | RT | 0.5-2 h | >95 |
| Nms | Nms-protected Amine | Thiophenol (1.1 equiv), K₂CO₃ (1.5 equiv) | DMF | RT | 10-30 min | >95 |
| DTPM | DTPM-protected Amine | Hydrazine hydrate | EtOH | RT | 1-3 h | >90 |
| Picoc | Picoc-protected Peptide | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Formic acid | H₂O/MeCN | RT (Blue LED) | 1-2 h | >90 |
| Tsoc | Tsoc-protected Amine | TBAF (1.1 equiv) | THF | 0°C to RT | 10-30 min | >95 |
| Bsmoc | Bsmoc-protected Peptide | 2-5% Piperidine | DMF | RT | 5-15 min | >95 |
| Teoc | Teoc-protected Amine | TBAF (1.1 equiv) | THF | RT | 1-3 h | >90 |
| ivDde | ivDde-protected Lysine | 2-5% Hydrazine | DMF | RT | 5-15 min | >90 |
Experimental Protocols
Protection of a Primary Amine with this compound (Conceptual)
While di-tert-butyl dicarbonate is more common, a conceptual protocol for using this compound would be as follows:
-
Dissolution: Dissolve the primary amine (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (1.2 equiv).
-
Reagent Addition: Add a solution of this compound (1.1 equiv) in THF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is typically the TFA salt of the amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Visualizing Reaction Workflows and Mechanisms
General Workflow for Amine Protection and Deprotection
Caption: A generalized workflow illustrating the two-step process of amine protection and subsequent deprotection.
Orthogonality of Protecting Groups in Peptide Synthesis
Caption: An illustration of an orthogonal protection strategy in solid-phase peptide synthesis.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains a robust and reliable choice for amine protection, backed by decades of extensive use and well-documented protocols. Its stability and predictable cleavage under acidic conditions make it a workhorse in many synthetic applications.
However, the emergence of novel protecting groups offers chemists an expanded toolkit to address specific challenges in modern synthesis. For instance, the Nms group provides exceptional stability and remarkably mild cleavage conditions, making it suitable for complex molecules with sensitive functionalities. The Picoc group introduces a new dimension of deprotection using visible light, avoiding harsh acidic or basic reagents altogether and improving the solubility of protected intermediates. Groups like Tsoc and Teoc offer orthogonality to both acid- and base-labile groups, with fluoride-mediated cleavage providing a distinct deprotection pathway. For applications requiring orthogonality to both Boc and Fmoc strategies, the ivDde group, cleavable with hydrazine, is an excellent option. The Bsmoc group presents a refinement of the Fmoc strategy, allowing for faster and milder basic deprotection. Finally, the DTPM group shows promise for cost-effective and mild protection, particularly in carbohydrate chemistry.
The selection of an optimal protecting group is context-dependent, and a thorough understanding of the stability and lability of each group is paramount. For routine applications where acid-lability is tolerated, the Boc group remains a gold standard. However, for complex syntheses requiring intricate orthogonal strategies and the preservation of sensitive functional groups, these novel protecting groups provide powerful and often indispensable alternatives. Researchers are encouraged to consider the specific requirements of their synthetic route to leverage the unique advantages offered by this evolving landscape of amine protection chemistry.
Safety Operating Guide
Safe Disposal of tert-Butyl (tert-butoxycarbonyl)oxycarbamate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of tert-Butyl (tert-butoxycarbonyl)oxycarbamate, also known as N,O-Di-Boc-hydroxylamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound should be handled with care in a well-ventilated laboratory fume hood.
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and potential projectiles. |
| Gloves | Nitrile rubber gloves | Provides chemical resistance. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1] |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Respiratory Protection | Use in a chemical fume hood | Prevents inhalation of any dust or vapors that may form.[1] |
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.
II. Disposal Procedures: A Step-by-Step Approach
Disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The primary recommended method of disposal is through a licensed professional waste disposal service.[1] However, for small residual amounts or for quenching prior to disposal, the following procedures can be implemented.
Waste Treatment Methods:
Offer surplus and non-recyclable solutions to a licensed disposal company.[1] This is the most straightforward and safest method for bulk quantities of the chemical.
Contaminated Packaging:
Dispose of contaminated packaging as you would the unused product.[1] Do not reuse containers.
In-Lab Quenching of Small Residual Amounts:
For trace amounts of this compound (e.g., residue in a flask), a quenching procedure can be performed to convert it to less reactive byproducts before collection as hazardous waste. This should be done with extreme caution in a fume hood.
Experimental Protocol: Quenching with a Mild Base
This procedure utilizes a mild base to hydrolyze the Boc groups, yielding tert-butanol, carbon dioxide, and hydroxylamine derivatives.
Materials:
-
Sodium bicarbonate (NaHCO₃) solution (5-10% in water)
-
Suitable reaction vessel (e.g., round-bottom flask) with a stir bar
-
Stir plate
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the vessel containing the residual this compound.
-
Dilution: If the residue is concentrated, dilute it with a suitable inert solvent such as tetrahydrofuran (THF) or isopropanol to better control the reaction.
-
Neutralization: Slowly add the sodium bicarbonate solution to the stirring mixture. Be cautious as this may generate gas (carbon dioxide).
-
Reaction: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure complete reaction. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Waste Collection: The resulting aqueous mixture should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.
III. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these guidelines, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling tert-Butyl (tert-butoxycarbonyl)oxycarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of tert-Butyl (tert-butoxycarbonyl)oxycarbamate (CAS: 85006-25-3), also known as N,O-Di-Boc-hydroxylamine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure. The recommended PPE is outlined below.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles are required. A face shield should be used if there is a splash hazard.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling.[1][2] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA approved respirator should be used if dust or aerosols are generated or if ventilation is inadequate.[1] |
| Body Protection | A lab coat or other protective clothing is necessary to prevent skin contact. Protective boots may be required depending on the situation.[1] |
Emergency First Aid Procedures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4] |
Handling, Storage, and Disposal Protocols
Proper operational and disposal plans are essential for maintaining a safe laboratory environment.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling the substance.[1]
-
Keep away from heat, sparks, and open flames.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[1][6]
-
Store away from incompatible materials such as oxidizing agents.[1][6]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.[6]
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated packaging should be treated as the product itself and disposed of accordingly.[6]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
